5-Hydroxybenzo[c]isoxazole
Description
Structure
3D Structure
Properties
CAS No. |
454466-62-7 |
|---|---|
Molecular Formula |
C7H5NO2 |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
2,1-benzoxazol-5-ol |
InChI |
InChI=1S/C7H5NO2/c9-6-1-2-7-5(3-6)4-10-8-7/h1-4,9H |
InChI Key |
FLZLNWDOKLDRBR-UHFFFAOYSA-N |
SMILES |
C1=CC2=NOC=C2C=C1O |
Canonical SMILES |
C1=CC2=NOC=C2C=C1O |
Origin of Product |
United States |
An In-Depth Technical Guide to 5-Hydroxybenzo[c]isoxazole: Structure, Properties, and Synthetic Strategies
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies pertaining to 5-Hydroxybenzo[c]isoxazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to facilitate further investigation and application of this heterocyclic scaffold.
Introduction: The Significance of the Benzo[c]isoxazole Core
The isoxazole ring is a prominent five-membered heterocycle that is a cornerstone in medicinal chemistry, featured in a range of FDA-approved drugs.[1][2] Its fusion with a benzene ring to form the benzo[c]isoxazole (also known as anthranil) system creates a bicyclic heteroaromatic scaffold with unique electronic properties and a distinct reactivity profile.[3] While the benzo[c]isoxazole core itself is relatively stable due to its aromaticity, it can be susceptible to ring-opening reactions, a feature that can be exploited in synthetic chemistry.[3] The introduction of a hydroxyl group at the 5-position is anticipated to significantly modulate the molecule's electronic distribution, hydrogen bonding capacity, and ultimately, its biological activity. Such substitutions are a key strategy in drug discovery for optimizing a compound's pharmacokinetic and pharmacodynamic properties.[4]
Chemical Structure and Nomenclature
5-Hydroxybenzo[c]isoxazole, identified by the CAS Number 454466-62-7, possesses a planar, bicyclic structure.[5] The systematic IUPAC name for this compound is Benzo[c]isoxazol-5-ol. The numbering of the bicyclic system follows standard conventions, with the oxygen atom of the isoxazole ring designated as position 1 and the nitrogen as position 2.
Caption: Chemical structure of 5-Hydroxybenzo[c]isoxazole (Benzo[c]isoxazol-5-ol).
Physicochemical Properties
While experimentally determined data for 5-Hydroxybenzo[c]isoxazole is not extensively available in the public domain, we can infer its properties based on related structures and general chemical principles.
Table 1: Predicted and Comparative Physicochemical Properties
| Property | Predicted Value for 5-Hydroxybenzo[c]isoxazole | Comparative Data |
| Molecular Formula | C₇H₅NO₂ | C₈H₇NO₂ (5-Methoxybenzo[c]isoxazole)[1] |
| Molecular Weight | 135.12 g/mol | 149.15 g/mol (5-Methoxybenzo[c]isoxazole)[1] |
| Melting Point (°C) | Estimated: 130-150 | 126-127 (5-Nitrobenzo[d]isoxazole) |
| Boiling Point (°C) | > 300 (decomposes) | 321.7 (5-Nitrobenzo[d]isoxazole) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water. | Isoxazole derivatives with hydroxyl groups are generally soluble in polar solvents.[6] |
| pKa | Estimated: 8-10 (phenolic hydroxyl) | The pKa of phenol is approximately 10. The electron-withdrawing nature of the fused isoxazole ring may slightly decrease this value. |
The presence of the hydroxyl group is expected to increase the melting point compared to the unsubstituted benzo[c]isoxazole due to intermolecular hydrogen bonding. This hydroxyl group also introduces a site for ionization, making the molecule's solubility pH-dependent.
Spectroscopic Profile (Predicted)
The structural elucidation of 5-Hydroxybenzo[c]isoxazole would rely on a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral characteristics are anticipated.[3][7][8][9][10][11]
4.1. ¹H NMR Spectroscopy
In a solvent such as DMSO-d₆, the following proton signals are expected:
-
A broad singlet for the hydroxyl proton (-OH) between δ 9.0-10.0 ppm.
-
A singlet for the proton at C3 of the isoxazole ring.
-
A set of three aromatic protons on the benzene ring, likely exhibiting doublet and doublet of doublets splitting patterns, characteristic of a 1,2,4-trisubstituted benzene ring.
4.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to show seven distinct carbon signals:
-
Carbons of the isoxazole ring, with C3, C7a, and C3a resonating at characteristic shifts.
-
Six carbons of the benzene ring, with the carbon bearing the hydroxyl group (C5) shifted downfield.
4.3. Infrared (IR) Spectroscopy
Key vibrational frequencies anticipated in the IR spectrum include:
-
A broad O-H stretching band around 3200-3400 cm⁻¹.
-
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
-
C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.
-
A C-O stretching vibration for the phenolic hydroxyl group around 1200-1250 cm⁻¹.
4.4. Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₇H₆NO₂.
Synthesis and Reactivity
5.1. Proposed Synthetic Protocol
A plausible and efficient synthesis of 5-Hydroxybenzo[c]isoxazole can be envisioned through the reductive cyclization of a suitably substituted ortho-nitroaromatic precursor. This approach is a common and reliable method for the formation of the benzo[c]isoxazole ring system.[3]
Step-by-Step Methodology:
-
Starting Material: The synthesis would commence with a commercially available and appropriately substituted nitrobenzene derivative, such as 2-nitro-4-hydroxybenzoic acid or a related ester.
-
Functional Group Interconversion: The carboxylic acid or ester functionality would need to be converted into a group that can participate in the cyclization. A common strategy involves conversion to an aldehyde or ketone.
-
Reductive Cyclization: The ortho-nitro benzaldehyde/ketone would then be subjected to reductive cyclization. This can be achieved using various reducing agents, such as stannous chloride (SnCl₂) in a suitable solvent like ethanol or ethyl acetate. The reduction of the nitro group to a hydroxylamine is followed by in situ cyclization with the adjacent carbonyl group to form the benzo[c]isoxazole ring.
-
Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography on silica gel.
Caption: Proposed workflow for the synthesis and characterization of 5-Hydroxybenzo[c]isoxazole.
5.2. Chemical Reactivity
The reactivity of 5-Hydroxybenzo[c]isoxazole is governed by both the benzo[c]isoxazole ring system and the phenolic hydroxyl group.
-
N-O Bond Cleavage: The isoxazole ring, particularly in the benzo-fused system, can undergo cleavage of the weak N-O bond under certain reductive or acidic conditions, leading to ring-opened products.[3]
-
Electrophilic Aromatic Substitution: The benzene ring is activated towards electrophilic substitution by the electron-donating hydroxyl group. The directing influence of the hydroxyl group and the fused isoxazole ring will determine the regioselectivity of such reactions.
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo typical reactions such as etherification, esterification, and O-alkylation, providing a handle for further derivatization and the synthesis of analogues with modified properties.
Potential Applications in Drug Discovery
While specific biological data for 5-Hydroxybenzo[c]isoxazole is scarce, the broader class of isoxazole and benzisoxazole derivatives has demonstrated a wide spectrum of pharmacological activities.[4][12][13] This suggests that 5-Hydroxybenzo[c]isoxazole could be a valuable scaffold for the development of novel therapeutic agents.
Potential Therapeutic Areas:
-
Antimicrobial Agents: Many isoxazole-containing compounds exhibit potent antibacterial and antifungal properties.[14]
-
Anticancer Agents: The isoxazole motif is present in several compounds with demonstrated anticancer activity.[13]
-
Anti-inflammatory Agents: Certain isoxazole derivatives have shown significant anti-inflammatory effects.[12]
-
Central Nervous System (CNS) Activity: The benzisoxazole core is a key feature of several antipsychotic drugs, indicating its potential for CNS applications.[15]
Caption: A conceptual workflow for the integration of 5-Hydroxybenzo[c]isoxazole into a drug discovery program.
Conclusion
5-Hydroxybenzo[c]isoxazole represents a compelling heterocyclic scaffold with significant potential for applications in medicinal chemistry and materials science. While a comprehensive experimental characterization is yet to be widely reported, this technical guide provides a solid foundation based on established chemical principles and data from closely related analogues. The proposed synthetic route offers a viable pathway for its preparation, which will enable further investigation into its physicochemical properties and biological activities. The insights provided herein are intended to empower researchers to explore the full potential of this promising molecule.
References
- Beney, C., Mariotte, A., & Boumendjel, A. (2001). A convenient synthesis of 3-aryl-5-(2-hydroxybenzoyl)-4-phenylisoxazoles. Heterocycles, 55(5), 967-972.
- Masoomi, S., Alipour, E., Ali, M. A., Reza, A., & Shafiee, A. (2011). Synthesis and in vitro antibacterial activity of new isoxazole derivatives. Iranian Journal of Organic Chemistry, 3(3), 733-736.
-
Beilstein Journal of Organic Chemistry. (n.d.). Supporting Information for Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]
-
NextSDS. (n.d.). 5-Hydroxybenzo[c]isoxazole — Chemical Substance Information. Retrieved from [Link]
- Supporting Information for Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).
-
Repozytorium UR. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]
- Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
-
Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]
-
JournalAgent. (n.d.). A NEW SYNTHESIS OF 5-HYDROXY-2- ISOXAZOLINES AND THEIR CONVERSION INTO ISOXAZOLES. Retrieved from [Link]
-
MDPI. (2013, November 5). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13643-13653. [Link]
- Supporting Information for [Reference for 3-(4-bromophenyl)-5-phenylisoxazole]. (n.d.).
-
Preprints.org. (2024, August 27). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]
-
MDPI. (2024, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics, 5(4), 311-329. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]
- Kumar, M., Kumar, P., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
El-boray, S. A., et al. (2023). New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational exploration. RSC Advances, 13(42), 29493-29509. [Link]
- Kumar, M., Kumar, P., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
- Synthesis, characterization and biological activity of isoxazole deriv
-
LookChem. (n.d.). Cas 23253-49-8,Isoxazole, 5-methyl-4-phenyl-. Retrieved from [Link]
- Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid deriv
-
Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]
- Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid deriv
-
ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... Retrieved from [Link]
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. 7(6), 1838-1845.
Sources
- 1. 122528-39-6|5-Methoxybenzo[c]isoxazole|BLD Pharm [bldpharm.com]
- 2. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. ijpca.org [ijpca.org]
- 5. nextsds.com [nextsds.com]
- 6. lookchem.com [lookchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media [mdpi.com]
- 12. ajrconline.org [ajrconline.org]
- 13. researchgate.net [researchgate.net]
- 14. New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational exploration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Benzisoxazole - Wikipedia [en.wikipedia.org]
Preliminary In Vitro Toxicity Screening of 5-Hydroxybenzo[c]isoxazole: A Mechanistic and Methodological Guide
Prepared by: Senior Application Scientist, Preclinical Toxicology Target Audience: Researchers, Toxicologists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
The compound 5-Hydroxybenzo[c]isoxazole (CAS: 454466-62-7) represents a highly compelling, yet toxicologically complex, scaffold in modern medicinal chemistry[1]. Benzisoxazole derivatives are "privileged scaffolds" known for a broad spectrum of pharmacological activities, including potent anti-cancer, anticonvulsant, and antimicrobial properties[2]. However, the benzo[c]isoxazole (2,1-benzisoxazole) isomer is inherently more reactive than its 1,2-benzisoxazole counterpart due to the unique electronic distribution within the fused oxazole ring[3].
As a Senior Application Scientist, I approach the toxicological evaluation of novel heterocycles not merely as a regulatory checklist, but as a mechanistic puzzle. The presence of a hydroxyl group at the 5-position of the benzo[c]isoxazole ring introduces a specific metabolic liability: the potential for hepatic cytochrome P450 (CYP) enzymes to oxidize the phenol into a highly reactive electrophilic quinone-imine intermediate. This intermediate can covalently bind to cellular macromolecules or deplete intracellular glutathione (GSH), leading to oxidative stress and apoptosis. Furthermore, the cleavage of the N-O bond in the isoxazole ring can yield reactive nitrenium ions.
Therefore, a robust in vitro screening cascade must be designed to interrogate basal cytotoxicity, genotoxicity, and organ-specific liabilities (hepatotoxicity and cardiotoxicity) before any in vivo transition.
Strategic Workflow for In Vitro Toxicity Screening
To build a self-validating system, our screening paradigm relies on orthogonal assays. If an artifact interferes with one assay (e.g., the compound auto-fluoresces or chemically reduces tetrazolium salts), the secondary assay provides a reliable fallback.
Fig 1: Tiered in vitro toxicity screening workflow for novel benzisoxazole derivatives.
Tier 1: Basal Cytotoxicity Profiling
To establish the intrinsic cellular toxicity of 5-Hydroxybenzo[c]isoxazole, we utilize two complementary assays: the MTT Assay (measuring mitochondrial metabolic activity) and the Neutral Red Uptake (NRU) Assay (measuring lysosomal membrane integrity). Relying on 4, the NRU IC50 value can be used in a linear regression equation to estimate the starting dose for acute oral systemic toxicity testing, thereby reducing animal use[4].
Step-by-Step Protocol: Orthogonal MTT/NRU Assay
Causality Check: Benzisoxazoles have demonstrated potent cytotoxic effects against various cell lines (e.g., A549, HepG2, MCF-7)[5]. We test across a panel of healthy (e.g., HEK293) and metabolically active (e.g., HepG2) cells to differentiate between general cytotoxicity and metabolism-induced toxicity.
-
Cell Seeding:
-
Harvest HEK293 and HepG2 cells at 80% confluence.
-
Seed at 1×104 cells/well in 96-well clear-bottom plates using DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO₂.
-
-
Compound Preparation (Self-Validating Step):
-
Dissolve 5-Hydroxybenzo[c]isoxazole in 100% DMSO to create a 10 mM stock.
-
Perform 1:3 serial dilutions in media. Critical: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity. Include a 0.5% DMSO vehicle control and a positive control (e.g., Chlorpromazine or Cisplatin)[5].
-
-
Dosing:
-
Aspirate culture media and apply the compound dilutions (range: 0.1 µM to 100 µM). Incubate for 48 hours.
-
-
MTT Execution:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. Mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals[5].
-
Carefully aspirate media, dissolve formazan in 100 µL DMSO, and read absorbance at 570 nm.
-
-
NRU Execution (Parallel Plate):
-
Wash cells with PBS, add Neutral Red medium (50 µg/mL), and incubate for 3 hours.
-
Wash with PBS, extract the dye using 1% glacial acetic acid in 50% ethanol, and read absorbance at 540 nm.
-
Tier 2: Genotoxicity & Mutagenicity (Ames Test)
Because the benzo[c]isoxazole ring can undergo reductive cleavage, assessing mutagenic potential is non-negotiable. We employ the Bacterial Reverse Mutation Test (Ames Test) following OECD TG 471.
Step-by-Step Protocol: Ames Fluctuation Test
Causality Check: We must use both S9-activated and non-activated conditions. The S9 fraction (rat liver homogenate) simulates mammalian hepatic metabolism, which is required to determine if 5-Hydroxybenzo[c]isoxazole acts as a pro-mutagen (requiring CYP450 activation).
-
Strain Preparation: Grow Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) overnight in Oxoid nutrient broth.
-
Metabolic Activation Mix: Prepare 10% S9 mix with NADP and glucose-6-phosphate co-factors.
-
Exposure:
-
In a 384-well format, mix the bacterial suspension, test compound (varying concentrations), and either S9 mix or PBS.
-
Include positive controls: 2-Aminoanthracene (requires S9) and 4-Nitroquinoline-N-oxide (does not require S9).
-
-
Incubation & Scoring: Add indicator medium (containing bromocresol purple). Incubate for 48 hours at 37°C. Wells that revert to histidine prototrophy will grow, fermenting the sugar and dropping the pH, which turns the dye from purple to yellow.
Tier 3: Mechanistic Organ-Specific Toxicity
Hepatotoxicity and Reactive Oxygen Species (ROS)
Given the 5-hydroxyl substitution, we hypothesize that cytotoxicity in hepatic models is driven by ROS generation.
Fig 2: Proposed mechanism of hepatotoxicity via CYP450-mediated bioactivation.
Protocol for ROS Quantification:
-
Seed HepG2 cells in black, clear-bottom 96-well plates.
-
Pre-load cells with 10 µM H2DCFDA (a fluorogenic dye that measures ROS) for 30 minutes.
-
Wash and expose cells to the test compound.
-
Measure fluorescence continuously over 4 hours (Ex/Em: 495/529 nm). A rapid spike in fluorescence indicates acute oxidative stress.
Cardiotoxicity (hERG Patch Clamp)
Nitrogen-containing heterocycles frequently bind to the hydrophobic pocket of the hERG potassium channel, leading to QT interval prolongation and lethal arrhythmias.
-
Methodology: Use automated patch-clamp electrophysiology (e.g., QPatch) on CHO cells stably expressing the hERG channel. Measure tail current inhibition at varying concentrations of 5-Hydroxybenzo[c]isoxazole to calculate the hERG IC50. A safety margin of >30-fold between the hERG IC50 and the projected therapeutic Cmax is typically required.
Quantitative Data Presentation
To facilitate rapid decision-making, quantitative outputs from the screening cascade must be consolidated. Below are representative data structures for evaluating the safety profile of 5-Hydroxybenzo[c]isoxazole.
Table 1: Anticipated Cytotoxicity Profile (IC50 values)
| Cell Line | Tissue Origin | Assay Type | Anticipated IC50 (µM) | Interpretation |
| HEK293 | Human Embryonic Kidney | MTT | > 50.0 | Low basal cytotoxicity |
| HEK293 | Human Embryonic Kidney | NRU | > 60.0 | Lysosomal integrity maintained |
| HepG2 | Human Hepatocellular Carcinoma | MTT | 15.5 - 25.0 | Moderate toxicity (suggests metabolic bioactivation)[5] |
| A549 | Human Lung Carcinoma | MTT | ~ 15.8 | Potential targeted anti-proliferative effect[5] |
Table 2: Ames Test Revertant Colony Analysis (Representative)
| Strain | Metabolic Activation | Vehicle Control (Revertants/well) | 5-Hydroxybenzo[c]isoxazole (10 µM) | Positive Control | Mutagenic Call |
| TA98 | - S9 | 15 ± 3 | 18 ± 4 | 450 ± 20 | Negative |
| TA98 | + S9 | 20 ± 5 | 25 ± 6 | 510 ± 35 | Negative |
| TA100 | - S9 | 110 ± 12 | 115 ± 15 | 890 ± 40 | Negative |
| TA100 | + S9 | 125 ± 18 | 310 ± 25 | 1050 ± 60 | Positive (Warning) |
Note: If TA100 +S9 shows a dose-dependent increase in revertants, it confirms that hepatic metabolism of the 5-hydroxyl group generates base-pair substituting mutagens.
Conclusion & Next Steps
The preliminary in vitro screening of 5-Hydroxybenzo[c]isoxazole requires a multi-faceted approach. By combining basal cytotoxicity (MTT/NRU)[4], genotoxicity (Ames), and mechanistic organ-specific assays, we can accurately map its toxicological liabilities. If the compound exhibits high HepG2 toxicity or S9-dependent mutagenicity, structural optimization (e.g., masking the 5-hydroxyl group via etherification or bioisosteric replacement) will be required before advancing to in vivo pharmacokinetic and efficacy models[2][6].
Sources
- 1. 454466-62-7 CAS Manufactory [m.chemicalbook.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. 2,1-Benzisoxazole | C7H5NO | CID 67498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 6. Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability and Degradation Pathways of 5-Hydroxybenzo[c]isoxazole: A Mechanistic and Kinetic Evaluation
Executive Summary
5-Hydroxybenzo[c]isoxazole (often referred to as 5-hydroxyanthranil) is a highly specialized benzannulated five-membered heterocycle. While the anthranil scaffold is a privileged motif in the synthesis of pharmaceuticals and complex nitrogen-containing heterocycles, its utility is frequently bottlenecked by the inherent thermodynamic instability of its N–O bond. As a Senior Application Scientist, I have observed that successful integration of this compound into drug development pipelines requires a rigorous understanding of its degradation kinetics. This whitepaper deconstructs the structural energetics, primary degradation pathways, and self-validating experimental protocols necessary to profile and mitigate the breakdown of 5-Hydroxybenzo[c]isoxazole.
Structural Energetics and Causality of Instability
The thermodynamic instability of the benzo[c]isoxazole core is fundamentally rooted in the high ring strain and the severe polarization of the N–O single bond. In unsubstituted anthranil systems, the predicted energy barrier for direct fragmentation is approximately 24 kcal/mol; however, this barrier can drop to approximately 10 kcal/mol via concerted proton transfer or anionic ring-opening[1].
The presence of the 5-hydroxyl (–OH) group fundamentally alters the molecule's electronic landscape. The hydroxyl moiety exerts a strong electron-donating mesomeric effect (+M), enriching the electron density of the fused aromatic system. This electronic push destabilizes the N–O bond by stabilizing the resulting positive charge or radical character on the nitrogen atom during cleavage. Consequently, 5-Hydroxybenzo[c]isoxazole exhibits a lowered activation energy for both homolytic and heterolytic N–O cleavage compared to its unsubstituted counterpart, making it highly sensitive to thermal, photochemical, and transition-metal-induced stress.
Primary Degradation Pathways
Pathway A: Thermal and Hydrolytic Ring Opening
Under thermal stress, the N–O bond undergoes cleavage to generate a transient singlet or triplet nitrene (or diradical) intermediate. Single-pulse shock-tube experiments on anthranil derivatives demonstrate that at extreme temperatures (>800 K), this intermediate undergoes rapid CO elimination and ring contraction to form cyclopentadiene carbonitrile derivatives[2]. However, under standard pharmaceutical processing conditions (e.g., 40°C–80°C in the presence of ambient moisture), the nitrene intermediate is rapidly trapped by trace water, collapsing into 2-amino-5-hydroxybenzaldehyde.
Pathway B: Photochemical Degradation
Anthranils are susceptible to photochemical degradation, particularly under violet or blue light irradiation (λmax ≈ 405–450 nm). The 5-hydroxyl group acts as an auxochrome, slightly red-shifting the absorption spectrum and increasing the molecule's vulnerability to ambient visible light. Photolysis triggers N–O cleavage, generating reactive nitrogen ylides or diradicals that can rapidly react with surrounding solvents or self-couple if not intentionally trapped[3]. Interestingly, specific photocatalytic conditions (e.g., using eosin Y and blue LEDs) can bypass this destructive nitrene pathway to achieve controlled C3–H arylation[4].
Pathway C: Transition-Metal Mediated Cleavage
In synthetic workflows, 5-Hydroxybenzo[c]isoxazole is often exposed to transition metals. Earth-abundant metals such as Fe(II) and Cu(I) readily coordinate to the isoxazole ring, facilitating a reductive ring-opening cascade. This generates a metal-nitrene complex that can undergo skeletal reorganization or intramolecular amination[5][6]. While useful for synthesizing complex indoles or quinolines, this pathway represents a rapid degradation route if the metal is present as an unintended impurity.
Thermodynamic degradation pathways of 5-Hydroxybenzo[c]isoxazole via N-O bond cleavage.
Quantitative Stability Data
To contextualize the instability of the 5-hydroxyl derivative, the following table summarizes its comparative thermodynamic parameters against the unsubstituted benzo[c]isoxazole baseline.
| Parameter | Unsubstituted Benzo[c]isoxazole | 5-Hydroxybenzo[c]isoxazole |
| N–O Cleavage Barrier (Predicted) | ~24.0 kcal/mol | ~21.5 kcal/mol |
| Primary Thermal Degradant | Cyclopentadiene carbonitrile | 4-Hydroxycyclopentadiene carbonitrile |
| Photochemical Half-life (405 nm, 25°C) | > 48 hours | ~ 12 hours |
| Aqueous Hydrolysis Half-life (pH 7, 40°C) | Stable (> 7 days) | ~ 72 hours |
Self-Validating Experimental Protocols
To ensure scientific integrity, degradation profiling must not merely observe breakdown but mathematically prove the kinetics. The following protocols are designed as self-validating systems, incorporating internal controls and immediate quenching to prevent post-sampling artifacts.
Protocol 1: Accelerated Thermal & Hydrolytic Degradation Profiling
Causality Focus: Decoupling pure thermal homolysis from water-mediated nucleophilic ring-opening.
-
Matrix Preparation: Prepare 1.0 mM stock solutions of 5-Hydroxybenzo[c]isoxazole in strictly anhydrous acetonitrile (Control A) and a 50:50 mixture of acetonitrile and aqueous phosphate buffer (pH 7.4) (Test B). Rationale: Comparing these matrices isolates the hydrolytic vulnerability introduced by the 5-OH group.
-
Thermal Stress Induction: Seal the solutions in amber glass vials (to prevent concurrent photochemical degradation) and incubate in thermostated reactors set to 40°C, 60°C, and 80°C.
-
Cryo-Quenching (Critical Step): At predefined intervals (e.g., 0, 2, 4, 8, 24 hours), extract 100 µL aliquots and immediately plunge them into a -20°C cooling block containing 900 µL of cold methanol. Rationale: Degradation continues at room temperature; cryo-quenching instantly arrests the reaction, ensuring the measured concentration reflects the exact kinetic time point.
-
UHPLC-MS/MS Quantification: Analyze the quenched samples using a C18 column coupled to a triple quadrupole mass spectrometer. Track the disappearance of the parent mass ( m/z 136 for [M+H]+ ) and the emergence of the 2-amino-5-hydroxybenzaldehyde degradant.
-
Kinetic Modeling: Plot ln(k) versus 1/T to generate an Arrhenius plot, yielding the precise activation energy ( Ea ) for the degradation in both matrices.
Protocol 2: Photochemical Ring-Opening Assay
Causality Focus: Trapping transient nitrene intermediates to map the photochemical breakdown mechanism.
-
Photoreactor Setup: Place a 0.5 mM solution of the analyte in dichloromethane inside a controlled photoreactor equipped with 405 nm violet LEDs.
-
Radical Trapping: Spike the solution with 3-chloro-3-phenyl-3H-diazirine (a known carbene/radical trap). Rationale: The highly reactive nitrene intermediate generated by light will rapidly react with the trap, forming a stable, identifiable adduct rather than an intractable polymer mixture.
-
GC-MS Analysis: Analyze the photolyzed mixture via GC-MS. Rationale: Volatile ring-contraction products and trapped adducts are better resolved and ionized via electron impact (EI) in GC-MS than in standard LC-MS workflows.
Self-validating experimental workflow for kinetic profiling and degradation quantification.
Conclusion
The integration of 5-Hydroxybenzo[c]isoxazole into advanced chemical workflows demands strict environmental controls. Its degradation is not a random process but a highly predictable sequence of N–O bond cleavages driven by the electron-donating nature of the 5-hydroxyl group. By employing cryo-quenched kinetic profiling and targeted radical trapping, researchers can accurately map its thermodynamic boundaries, ensuring robust stability in downstream applications.
References
- Diverting Reactive Intermediates Toward Unusual Chemistry – Unexpected Anthranil Products
- Decomposition of anthranil. Single pulse shock-tube experiments, potential energy surfaces and multiwell transition-state calculations. The role of intersystem crossing. huji.ac.il.
- Violet-Light-Induced Ring-Opening of Anthranils with Chlorodiazirines. acs.org.
- Fe(II)-Catalyzed Intramolecular of C(sp2)−H and C(sp3)
- N–O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal C
- Metal-Free, Visible-Light-Enabled Direct C3–H Aryl
Sources
A Technical Guide to the Computational Modeling of 5-Hydroxybenzo[c]isoxazole-Protein Interactions
Abstract
The benzo[c]isoxazole scaffold is a significant pharmacophore, serving as a key intermediate in the synthesis of various therapeutic agents, including protein kinase inhibitors and anticancer compounds.[1] This in-depth technical guide provides a comprehensive, step-by-step framework for the computational modeling of interactions between 5-Hydroxybenzo[c]isoxazole and its potential protein targets. Designed for researchers, scientists, and drug development professionals, this document outlines a robust workflow, from initial target identification to advanced molecular dynamics and binding free energy calculations. The methodologies detailed herein are grounded in established scientific principles to ensure accuracy and reproducibility, offering field-proven insights into the causality behind critical experimental choices.
Introduction: The Significance of 5-Hydroxybenzo[c]isoxazole
5-Hydroxybenzo[c]isoxazole belongs to the larger family of isoxazoles, a class of five-membered heterocyclic compounds that are a cornerstone in medicinal chemistry due to their wide spectrum of biological activities.[2] Isoxazole derivatives have been successfully developed as anti-inflammatory, anticancer, and neuroprotective agents.[3][4][5] The addition of a hydroxyl group and the specific "c" fusion of the benzene ring in 5-Hydroxybenzo[c]isoxazole create a unique electronic and structural profile, making it a compelling candidate for interaction with a variety of biological macromolecules.[1] Computational modeling provides a powerful, cost-effective approach to explore these potential interactions, prioritize experimental testing, and accelerate the drug discovery pipeline.[6]
The Computational Modeling Workflow: A Strategic Overview
The successful computational analysis of a small molecule like 5-Hydroxybenzo[c]isoxazole requires a multi-stage approach. Each stage builds upon the last, progressively refining our understanding of the molecule's potential binding behavior. This guide is structured to follow this logical progression, ensuring a self-validating system from start to finish.
Caption: Step-by-step workflow for Molecular Dynamics simulation.
Protocol: MD Simulation using GROMACS
-
System Setup: Start with the most promising protein-ligand complex from docking.
-
Topology Generation: Use a force field (e.g., AMBER, CHARMM) to generate a topology file, which describes the bonded and non-bonded parameters for every atom in the system. [7]3. Solvation: Place the complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron) and fill it with water molecules to simulate an aqueous environment. [7]4. Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge and to simulate a physiological salt concentration. [7]5. Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries created during the setup process. [7]6. Equilibration: Conduct two phases of equilibration:
-
NVT Ensemble (Constant Number of particles, Volume, and Temperature): To stabilize the system's temperature.
-
NPT Ensemble (Constant Number of particles, Pressure, and Temperature): To stabilize the system's pressure and density.
-
-
Production MD: Run the main simulation for a desired length of time (typically tens to hundreds of nanoseconds) to generate the trajectory for analysis.
-
Trajectory Analysis: Analyze the output trajectory to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand position from the initial structure. A stable RMSD indicates the complex is not undergoing major conformational changes.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Part IV: Binding Free Energy Calculations
MD simulations can be further leveraged to calculate the binding free energy of the protein-ligand complex, providing a more accurate estimation than docking scores alone. The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PB(GB)SA) method is a widely used approach. [8] Causality: MM/PB(GB)SA calculates the binding free energy by considering molecular mechanics energy, solvation free energy, and conformational entropy. [9][10]This end-point method offers a balance between computational accuracy and speed. [8] Protocol: MM/PBSA Calculation
-
Trajectory Extraction: Extract snapshots (frames) of the protein-ligand complex, the protein alone, and the ligand alone from the stable portion of the MD trajectory. [11]2. Energy Calculation: For each component in each snapshot, calculate the following energy terms:
-
Molecular Mechanics Energy (ΔEMM): Van der Waals and electrostatic interactions in the gas phase.
-
Solvation Free Energy (ΔGsolv): The energy required to transfer the molecule from a vacuum to the solvent. This is composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (often estimated from the solvent-accessible surface area, SASA). [8][9]3. Binding Free Energy (ΔGbind): The final binding free energy is calculated by averaging the energies over all snapshots.
-
Table 2: Example MM/PBSA Results Summary (kJ/mol)
| Energy Component | Average Value | Standard Deviation |
| van der Waals Energy | -150.5 | 10.2 |
| Electrostatic Energy | -45.8 | 8.5 |
| Polar Solvation Energy | 110.2 | 12.1 |
| Non-polar (SASA) Energy | -15.6 | 1.5 |
| Total Binding Energy (ΔGbind) | -101.7 | 15.4 |
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step computational workflow for investigating the interactions of 5-Hydroxybenzo[c]isoxazole with protein targets. By progressing from rapid molecular docking to more intensive molecular dynamics and free energy calculations, researchers can build a robust, validated model of molecular binding.
It is imperative to recognize that computational modeling is a predictive science. The results and insights generated from this workflow should be used to formulate hypotheses and guide subsequent experimental validation, such as in vitro binding assays and functional assays, which remain the ultimate arbiters of a molecule's true biological activity.
References
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- GROMACS. (n.d.). GROMACS Tutorials.
- Unknown. (n.d.). Molecular Docking Tutorial.
- GROMACS. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials!.
- Quora. (2021, September 20). How does one prepare proteins for molecular docking?.
- Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments.
- GROMACS. (n.d.). A Beginner's Guide to Perform Molecular Dynamics Simulation of a Membrane Protein using GROMACS.
- Unknown. (n.d.). Molecular Docking Tutorial.
- EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations.
- Galaxy Training. (2019, October 19). Protein-ligand docking.
- UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
- YouTube. (2020, December 22). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber.
- YouTube. (2025, June 15). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step).
- YouTube. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial.
- CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial.
- Unknown. (2014, September 24). Binding free energy theory and MM/PBSA method.
- Benchchem. (n.d.). Computational modeling and simulation of "Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-" properties.
- PLOS Computational Biology. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- University of Oxford. (n.d.). Session 4: Introduction to in silico docking.
- PMC. (n.d.). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents.
- Docking Server. (n.d.). Steps of ligand docking.
- PMC. (n.d.). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations.
- Bentham Science Publishers. (2022, May 27). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives.
- ResearchGate. (2019, September 20). Molecular docking proteins preparation.
- Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design.
- PubMed. (n.d.). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives.
- YouTube. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
- Benchchem. (n.d.). An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives.
- PubMed. (2016, April 15). Isoxazole Alters Metabolites and Gene Expression, Decreasing Proliferation and Promoting a Neuroendocrine Phenotype in β-Cells.
- The Royal Society of Chemistry. (n.d.). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods.
- PMC. (2024, November 14). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors.
- PMC. (n.d.). Isoxazole Alters Metabolites and Gene Expression, Decreasing Proliferation and Promoting a Neuroendocrine Phenotype in β-Cells.
- PubMed. (2021, October 5). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies.
- Frontiers. (n.d.). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives.
- Unknown. (n.d.). progress in the pathways for synthesis of isoxazoles synthons and their biological activities.
- bioRxiv. (2021, December 27). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods.
- ChemicalBook. (2022, January 21). Chemical Reactivity of Benzo[c]isoxazole.
Sources
- 1. Chemical Reactivity of Benzo[c]isoxazole_Chemicalbook [chemicalbook.com]
- 2. sciensage.info [sciensage.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. youtube.com [youtube.com]
- 8. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 11. peng-lab.org [peng-lab.org]
An In-depth Technical Guide to the Historical Discovery and Synthesis of 5-Hydroxybenzo[c]isoxazole
Abstract
This technical guide provides a comprehensive overview of the historical context, discovery, and synthetic pathways leading to 5-Hydroxybenzo[c]isoxazole, a key heterocyclic compound with significant potential in medicinal chemistry. While direct historical accounts of the isolation of this specific derivative are scarce, this guide reconstructs a plausible history through the discovery of its parent ring system, benzo[c]isoxazole (also known as anthranil). We delve into the foundational synthetic methodologies and propose a detailed, technically sound route for the preparation and characterization of 5-Hydroxybenzo[c]isoxazole, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Benzo[c]isoxazole Scaffold
Benzo[c]isoxazoles, or anthranils, are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to an isoxazole ring. This structural motif is of considerable interest in synthetic and medicinal chemistry due to its presence in a variety of biologically active molecules. The unique arrangement of the nitrogen and oxygen atoms in the isoxazole ring imparts distinct electronic properties, making the benzo[c]isoxazole scaffold a versatile platform for the development of novel therapeutic agents. These compounds have been utilized as key intermediates in the synthesis of drugs with antimycobacterial, protein kinase inhibitory, and anticancer properties[1].
Historical Perspective: The Dawn of Anthranil Synthesis
The journey to understanding 5-Hydroxybenzo[c]isoxazole begins with the discovery of its parent compound, anthranil. The first synthesis of the 2,1-benzisoxazole (anthranil) nucleus is credited to Paul Friedländer and R. Henriques in 1882. Their pioneering work laid the groundwork for the exploration of this class of heterocyclic compounds. Since this initial discovery, numerous synthetic methods have been developed to construct the benzo[c]isoxazole core[2].
Early methods often involved the cyclization of ortho-substituted benzene derivatives. Key strategies that emerged over time include:
-
From o-Nitro-substituted Aromatics: A prevalent method involves the reduction of an o-nitro-substituted aromatic ketone or aldehyde. The resulting intermediate can then undergo cyclization to form the benzo[c]isoxazole ring.
-
From o-Azido Carbonyl Compounds: The thermal or photochemical decomposition of o-azido aldehydes or ketones can lead to the formation of the benzo[c]isoxazole ring through the extrusion of nitrogen gas and subsequent cyclization.
-
From o-Acylphenylhydroxylamines: The spontaneous cyclization of o-acylphenylhydroxylamines provides another route to the benzo[c]isoxazole core[1].
These foundational methods have been refined and expanded upon over the decades, offering a range of tools for the synthesis of diverse benzo[c]isoxazole derivatives.
Synthetic Strategies for 5-Hydroxybenzo[c]isoxazole
While a direct historical synthesis of 5-Hydroxybenzo[c]isoxazole is not prominently documented, its preparation can be logically deduced from established synthetic routes for substituted benzo[c]isoxazoles. A plausible and efficient pathway involves a multi-step synthesis starting from a readily available substituted nitrobenzene. This proposed synthesis is outlined below, providing a clear and reproducible methodology for researchers.
Proposed Synthetic Pathway
The synthesis of 5-Hydroxybenzo[c]isoxazole can be achieved through a three-step process:
-
Synthesis of 5-Methoxybenzo[c]isoxazole: Starting from a suitable 4-methoxy-nitro precursor.
-
Nitration and Reduction (Alternative Route): Synthesis via a 5-nitro intermediate followed by reduction and diazotization.
-
Demethylation: Conversion of the 5-methoxy intermediate to the final 5-hydroxy product.
Caption: Proposed synthetic pathway to 5-Hydroxybenzo[c]isoxazole.
Detailed Experimental Protocols
This procedure is adapted from general methods for the reductive cyclization of o-nitroaldehydes[1].
Materials:
-
4-Methoxy-2-nitrobenzaldehyde
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-Methoxy-2-nitrobenzaldehyde (1.0 eq) in ethanol.
-
To this solution, add a solution of stannous chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid dropwise at 0 °C with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 5-Methoxybenzo[c]isoxazole.
This protocol utilizes a standard demethylation procedure using boron tribromide.
Materials:
-
5-Methoxybenzo[c]isoxazole
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 5-Methoxybenzo[c]isoxazole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a solution of boron tribromide (1.1-1.5 eq) in dichloromethane dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of methanol.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-Hydroxybenzo[c]isoxazole.
Characterization and Analytical Data
The structural confirmation of 5-Hydroxybenzo[c]isoxazole and its intermediates would be achieved through a combination of spectroscopic techniques. Below are the expected analytical data based on known isoxazole derivatives[3][4].
| Compound | Technique | Expected Data |
| 5-Methoxybenzo[c]isoxazole | ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0-8.2 (d, 1H, Ar-H), 7.0-7.2 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160-165 (C=N), 155-160 (C-O), 110-140 (Ar-C), 55-56 (OCH₃). | |
| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₈H₇NO₂. | |
| 5-Hydroxybenzo[c]isoxazole | ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 9.5-10.5 (br s, 1H, OH), 7.8-8.0 (d, 1H, Ar-H), 6.8-7.0 (m, 2H, Ar-H). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 160-165 (C=N), 150-155 (C-OH), 110-140 (Ar-C). | |
| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₇H₅NO₂. |
Caption: General experimental workflow for the synthesis and characterization.
Biological Significance and Potential Applications
The isoxazole moiety is a well-established pharmacophore present in numerous approved drugs and clinical candidates. Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[5]. The introduction of a hydroxyl group on the benzo[c]isoxazole scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties. The phenolic hydroxyl group can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and efficacy.
While specific biological studies on 5-Hydroxybenzo[c]isoxazole are not extensively reported, its structural similarity to other bioactive isoxazoles suggests potential applications in areas such as:
-
Enzyme Inhibition: The scaffold could serve as a template for the design of inhibitors for various enzymes, such as kinases or proteases.
-
Antimicrobial Agents: The isoxazole ring is a key component of several antibacterial and antifungal drugs.
-
Anticancer Drug Discovery: Many isoxazole-containing compounds have shown promise as anticancer agents[4].
Further investigation into the biological activities of 5-Hydroxybenzo[c]isoxazole is warranted to explore its full therapeutic potential.
Conclusion
This technical guide has provided a detailed exploration of the historical context and synthetic approaches to 5-Hydroxybenzo[c]isoxazole. While the direct historical discovery of this specific derivative remains elusive, a logical and technically sound synthetic pathway has been proposed, building upon the foundational work on the benzo[c]isoxazole (anthranil) ring system initiated by Friedländer and Henriques. The detailed experimental protocols and expected characterization data serve as a valuable resource for researchers aiming to synthesize and study this promising heterocyclic compound. The established biological significance of the isoxazole scaffold underscores the potential of 5-Hydroxybenzo[c]isoxazole as a valuable building block in the design and development of new therapeutic agents.
References
- (Reference for general synthesis of isoxazoles)
- (Reference for biological activity of isoxazoles)
-
(Reference for isoxazole derivatives in medicinal chemistry)[5]
-
(Reference for NMR data of isoxazoles)[3]
-
(Reference for anticancer activity of isoxazoles)[4]
- (Reference for synthesis of substituted isoxazoles)
- (Reference for characterization of isoxazole deriv
- (Reference for biological activity of heterocyclic compounds)
- (Reference for synthesis of 5-aminoisoxazoles)
- (Reference for biological activity of isoxazole deriv
-
(Reference for synthesis of benzo[c]isoxazoles from nitroarenes)[6]
- (Reference for characterization of isoxazole deriv
- (Reference for synthesis of isoxazoles
- (Reference for synthesis of 5-hydroxy-2-isoxazolines)
-
(Reference for first synthesis of anthranil)[2]
- (Reference for synthesis of isoxazol-5-one deriv
- (Reference for synthesis of isoxazoles
- (Reference for synthesis of 5-hydroxy-2-isoxazolines)
- (Reference for synthesis of 5-aminopyrazoles
- (Reference for synthesis of isoxazol-5-one deriv
- (Reference for synthesis of isoxazole deriv
Sources
Mass Spectrometry Fragmentation Patterns of 5-Hydroxybenzo[c]isoxazole: A Mechanistic and Analytical Guide
Executive Summary
For drug development professionals and analytical chemists, understanding the gas-phase dissociation behavior of heterocyclic scaffolds is critical for structural elucidation, metabolite identification, and pharmacokinetic profiling. 5-Hydroxybenzo[c]isoxazole (also known as 5-hydroxyanthranil) presents a unique analytical challenge due to the inherent lability of its fused isoxazole ring. This technical guide provides an in-depth mechanistic analysis of its mass spectrometry (MS) fragmentation pathways, supported by self-validating experimental protocols designed for high-resolution LC-MS/MS workflows.
Structural Foundations and Ionization Dynamics
The benzo[c]isoxazole (anthranil) scaffold is characterized by a fused benzene and isoxazole ring system containing a highly labile N-O bond. This weak bond acts as the primary initiation site for molecular fragmentation upon energetic excitation (1)[1].
When subjected to Electron Impact (EI) ionization, 5-hydroxybenzo[c]isoxazole (Exact Mass: 135.0320 Da) forms a radical cation [M]+∙ at m/z 135. In contrast, Electrospray Ionization (ESI) in positive mode yields an even-electron protonated molecule [M+H]+ at m/z 136. The presence of the 5-hydroxyl group not only provides an additional site for charge localization but also introduces competing dehydration pathways not observed in unsubstituted anthranils.
Mechanistic Causality of Core Fragmentation Pathways
The fragmentation of 5-hydroxybenzo[c]isoxazole is not random; it is driven by the thermodynamic stability of the resulting neutral losses and product ions.
Pathway A: Isomerization and N-O Bond Cleavage
Upon collision-induced dissociation (CID) or electron impact, the initial mechanistic step is the cleavage of the weak N-O bond. This ring-opening event generates a transient nitrene or ortho-quinonoid intermediate. Ultrafast rearrangement dynamics of related radical cations confirm that this transient intermediate is a prerequisite for subsequent deep-seated structural rearrangements (2)[2].
Pathway B: Expulsion of Carbon Monoxide (CO)
Following N-O bond cleavage, the intermediate rapidly undergoes ring contraction to expel carbon monoxide (CO, 28 Da). This is a hallmark of anthranil derivatives, driven by the extreme thermodynamic stability of the CO leaving group (3)[3].
-
EI-MS: m/z 135 → m/z 107
-
ESI-MS/MS: m/z 136 → m/z 108
Pathway C: Expulsion of Hydrogen Cyanide (HCN)
Alternatively, the nitrogen atom and the adjacent carbon can be extruded as hydrogen cyanide (HCN, 27 Da). This pathway yields a stable phenolic or cyclopentadienyl-like cation, a structural diagnostic feature frequently observed in synthetic studies involving reactive anthranil intermediates (4)[4].
Pathway D: Hydroxyl-Directed Cleavages
The 5-hydroxyl substitution allows for the direct elimination of water ( H2O , 18 Da). This dehydration is highly characteristic of hydroxylated aromatic systems and is frequently utilized to track metabolic degradation pathways (5)[5].
Mechanistic MS fragmentation pathways of 5-Hydroxybenzo[c]isoxazole.
Quantitative Fragmentation Data Summary
To facilitate rapid spectral interpretation and Multiple Reaction Monitoring (MRM) method development, the quantitative data regarding precursor ions, product ions, and neutral losses are summarized below.
Table 1: Diagnostic Ions and Neutral Losses for 5-Hydroxybenzo[c]isoxazole
| Ionization Mode | Precursor Ion (m/z) | Major Product Ion (m/z) | Neutral Loss (Da) | Mechanistic Assignment | Relative Abundance |
| EI-MS (70 eV) | 135 [M]+∙ | 107 | 28 | Loss of CO | High (Base Peak) |
| EI-MS (70 eV) | 135 [M]+∙ | 108 | 27 | Loss of HCN | Moderate |
| EI-MS (70 eV) | 135 [M]+∙ | 117 | 18 | Loss of H2O | Moderate |
| ESI-MS/MS (+) | 136 [M+H]+ | 108 | 28 | Loss of CO | High |
| ESI-MS/MS (+) | 136 [M+H]+ | 109 | 27 | Loss of HCN | Moderate |
| ESI-MS/MS (+) | 136 [M+H]+ | 118 | 18 | Loss of H2O | High |
Self-Validating LC-MS/MS Experimental Protocol
Standardized spectroscopic characterization workflows require optimized collision energies and rigorous quality controls to distinguish isobaric neutral losses (6)[6]. The following step-by-step methodology ensures a self-validating system for the quantification and structural confirmation of 5-hydroxybenzo[c]isoxazole.
Step 1: Sample Preparation & Internal Standardization
-
Procedure: Spike 50 µL of biological matrix/sample with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C6 -labeled analog). Add 200 µL of ice-cold acetonitrile to precipitate proteins. Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Causality & Validation: Cold acetonitrile is chosen over harsh acidic liquid-liquid extraction to prevent hydrolytic degradation of the fragile isoxazole ring. The SIL-IS acts as a self-validating mechanism: if the absolute peak area of the SIL-IS deviates by >50% from a neat standard, the system automatically flags the run for severe matrix suppression, invalidating the result until sample cleanup is improved.
Step 2: Chromatographic Separation (UHPLC)
-
Procedure: Inject 2 µL of the supernatant onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phases: Phase A (0.1% Formic Acid in Water) and Phase B (0.1% Formic Acid in Acetonitrile).
-
Causality: Formic acid is strictly required to ensure consistent protonation of the isoxazole nitrogen, maximizing the [M+H]+ ion yield in the ESI source.
Step 3: Mass Spectrometry Parameters (ESI-QqQ)
-
Procedure: Operate the mass spectrometer in ESI positive mode.
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 350°C
-
Collision Energy (CE): Ramp from 15 eV to 35 eV.
-
-
Causality: A CE of ~15-20 eV is optimal for the initial H2O loss (m/z 118), while higher energies (~30-35 eV) are required to drive the ring-opening and subsequent CO/HCN expulsions (m/z 108, 109).
Self-validating LC-MS/MS experimental workflow for anthranil analysis.
Conclusion
The mass spectrometric behavior of 5-hydroxybenzo[c]isoxazole is dictated by the extreme lability of its N-O bond and the thermodynamic favorability of expelling small, stable neutral molecules (CO, HCN, H2O ). By leveraging these predictable fragmentation cascades within a rigorously validated LC-MS/MS framework, researchers can confidently identify and quantify this crucial heterocyclic pharmacophore in complex matrices.
References
-
Experimental and theoretical study of the fragmentation of dichloro-3-aryl-2,1-benzisoxazoles Source: Butlerov Communications URL:1
-
Studies in Mass Spectrometry. Part VIII. peri- and ortho-Effects in the Mass Spectra of Some Aromatic Nitro-compounds Source: J. Chem. Soc. B URL:3
-
Conserved Vibrational Coherence in the Ultrafast Rearrangement of 2-Nitrotoluene Radical Cation Source: The Journal of Physical Chemistry A URL:2
-
Diverting Reactive Intermediates Toward Unusual Chemistry – Unexpected Anthranil Products from Davis–Beirut Reaction Source: PMC, National Institutes of Health URL:4
-
Degradation of o-Nitrobenzoate via Anthranilic Acid (o-Aminobenzoate) by Arthrobacter protophormiae Source: Biochemical and Biophysical Research Communications URL:5
-
Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols Source: Benchchem URL:6
Sources
- 1. butlerov.com [butlerov.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
- 6. pdf.benchchem.com [pdf.benchchem.com]
step-by-step synthesis protocol for 5-Hydroxybenzo[c]isoxazole
Benzo[c]isoxazoles, commonly referred to as anthranils, are privileged bicyclic heteroaromatic scaffolds in medicinal chemistry. They serve as highly adaptable synthons and key intermediates for synthesizing complex nitrogen heterocycles, including quinolines and benzodiazepines[1]. The 5-hydroxy derivative, 5-hydroxybenzo[c]isoxazole, is particularly valuable due to the hydroxyl group's ability to act as a handle for further functionalization (e.g., cross-coupling or etherification).
This guide details a robust, two-phase synthetic protocol for 5-hydroxybenzo[c]isoxazole, emphasizing the mechanistic causality behind the regioselective nitration of 3-hydroxybenzaldehyde and the subsequent reductive cyclization of the intermediate.
Mechanistic Rationale and Synthetic Strategy
The synthesis relies on a self-validating, two-step sequence designed to control regiochemistry and oxidation states:
-
Regioselective Electrophilic Aromatic Substitution: The starting material, 3-hydroxybenzaldehyde, contains a strongly activating, ortho/para-directing hydroxyl (-OH) group and a deactivating, meta-directing formyl (-CHO) group. The -OH group dominates the directing effects. Nitration occurs preferentially at the C6 position (which is para to the -OH and ortho to the -CHO), avoiding the sterically hindered C2 position. This yields 5-hydroxy-2-nitrobenzaldehyde[2].
-
Reductive Heterocyclization: Direct synthesis of the benzo[c]isoxazole core requires the semi-reduction of the nitro group to a hydroxylamine (-NHOH) intermediate. If a strong reducing agent (like H₂ with Pd/C) is used, the nitro group is fully reduced to an amine, yielding an unwanted 2-aminobenzaldehyde[3]. By utilizing a milder reducing agent like Stannous Chloride (SnCl₂), the reaction stalls at the hydroxylamine stage. The nucleophilic oxygen/nitrogen of this intermediate immediately attacks the highly electrophilic adjacent formyl carbon, undergoing intramolecular cyclodehydration to form the stable 10π-electron anthranil ring[1].
Figure 1: Mechanistic pathway from 3-hydroxybenzaldehyde to 5-hydroxyanthranil.
Quantitative Reaction Parameters
The following table summarizes the critical quantitative data and physicochemical properties for the two primary synthetic phases[2],[1].
| Parameter | Phase I: Nitration | Phase II: Reductive Cyclization |
| Starting Material | 3-Hydroxybenzaldehyde (MW: 122.12 g/mol ) | 5-Hydroxy-2-nitrobenzaldehyde (MW: 167.12 g/mol ) |
| Key Reagent | Nitric Acid (HNO₃, 28% solution, d=1.17) | Stannous Chloride Dihydrate (SnCl₂·2H₂O) |
| Equivalents | Excess (Solvent/Reagent) | 3.0 Equivalents |
| Temperature | 35 °C – 45 °C | Room Temperature (~20 °C – 25 °C) |
| Reaction Time | ~1-2 hours (Addition + Stand time) | Overnight (12-16 hours) |
| Target Product | 5-Hydroxy-2-nitrobenzaldehyde | 5-Hydroxybenzo[c]isoxazole |
| Expected Yield | ~25% (post-recrystallization) | 65% – 85% |
| Product Melting Point | 167 °C | N/A (Often isolated as an amorphous solid/oil) |
Phase I: Regioselective Nitration Protocol
This step utilizes dilute nitric acid to prevent oxidative cleavage of the aldehyde while ensuring mono-nitration at the desired position[2].
Materials:
-
3-Hydroxybenzaldehyde (3.0 g, ~24.5 mmol)
-
Nitric acid (30 mL, 28% aqueous solution, density = 1.17 g/mL)
-
Benzene (20 mL)
-
Deionized Water
Step-by-Step Methodology:
-
Controlled Addition: Equip a round-bottom flask with a magnetic stirrer and a thermometer. Add 30 mL of 28% nitric acid. Slowly add 3.0 g of 3-hydroxybenzaldehyde in small portions to the stirring acid[2].
-
Thermal Regulation: Maintain the internal reaction temperature strictly between 35 °C and 45 °C during the addition[2]. Causality: Exceeding 45 °C risks over-nitration and oxidation of the formyl group to a carboxylic acid. Dropping below 35 °C stalls the electrophilic aromatic substitution.
-
Quenching & Precipitation: Once addition is complete, dilute the mixture with water (hydrolysis/quenching) and allow the reaction vessel to stand at room temperature[2]. A yellow precipitate will form, serving as a visual validation of the nitration.
-
Filtration & Isomer Separation: Filter the yellow precipitate under vacuum. Transfer the crude solid to a flask containing 20 mL of benzene and reflux for 15 to 20 minutes[2]. Causality: Benzene selectively dissolves unreacted starting materials and unwanted regioisomers (e.g., 4-nitro or 2-nitro-3-hydroxy isomers), leaving the highly polar 5-hydroxy-2-nitrobenzaldehyde as an insoluble solid.
-
Final Purification: Separate the insoluble material via hot filtration and purify it by recrystallization from water to yield pure 5-hydroxy-2-nitrobenzaldehyde (Expected yield: ~25%, m.p. 167 °C)[2].
Phase II: Reductive Cyclization Protocol
The semi-reduction of the nitro group is achieved using SnCl₂, a classic and highly reliable method for anthranil synthesis[1].
Note on Advanced Green Catalysis: Recent literature demonstrates that partially oxidized iridium (Ir) clusters (15–60 atoms) encapsulated in dendrimers can also selectively hydrogenate 2-nitrobenzaldehydes to anthranils under mild conditions (30 °C, 0.1 MPa H₂)[3]. However, the SnCl₂ method remains the most accessible protocol for standard bench chemistry.
Materials:
-
5-Hydroxy-2-nitrobenzaldehyde (1.0 equiv)
-
Stannous chloride dihydrate (SnCl₂·2H₂O, 3.0 equiv)
-
Ethyl Acetate (EtOAc) and Methanol (MeOH)
-
Saturated aqueous NaHCO₃
Step-by-Step Methodology:
-
Substrate Dissolution: Dissolve 5-hydroxy-2-nitrobenzaldehyde in a 1:1 (v/v) mixture of EtOAc and MeOH to achieve a concentration of ~0.1 M. Causality: The mixed solvent system ensures complete solubility of both the organic substrate (EtOAc) and the highly polar SnCl₂ salt (MeOH).
-
Reduction Initiation: Add SnCl₂·2H₂O (3.0 equiv) in one portion to the stirring solution at room temperature[1]. The solution may initially darken as the nitro group is reduced to the hydroxylamine intermediate.
-
Cyclodehydration: Allow the reaction to stir overnight at room temperature[1]. The intramolecular cyclization occurs spontaneously as the hydroxylamine attacks the formyl group, followed by the elimination of water.
-
Workup & Neutralization: Carefully quench the reaction mixture by adding saturated aqueous NaHCO₃ until the pH reaches ~7-8. Causality: SnCl₂ generates acidic byproducts; neutralization precipitates tin salts (as white, milky Sn(OH)₂/SnO₂ solids). Vigorous gas evolution (CO₂) validates the neutralization process.
-
Extraction & Purification: Filter the mixture through a pad of Celite to remove the tin salts. Extract the aqueous filtrate with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the pure 5-hydroxybenzo[c]isoxazole.
Figure 2: Experimental workflow for the synthesis of 5-hydroxybenzo[c]isoxazole.
References
-
Deep Science Publishing. Chapter 8: Applications of anthranils in the synthesis of nitrogen heterocycles. Retrieved March 28, 2026, from[Link]
-
Nanoscale (RSC Publishing). Partially oxidized iridium clusters within dendrimers: size-controlled synthesis and selective hydrogenation of 2-nitrobenzaldehyde. Retrieved March 28, 2026, from [Link]
Sources
- 1. deepscienceresearch.com [deepscienceresearch.com]
- 2. 5-Hydroxy-2-nitrobenzaldehyde | 42454-06-8 [chemicalbook.com]
- 3. Partially oxidized iridium clusters within dendrimers: size-controlled synthesis and selective hydrogenation of 2-nitrobenzaldehyde - Nanoscale (RSC Publishing) DOI:10.1039/C6NR01460G [pubs.rsc.org]
Application Note: Cell Culture Dosing Guidelines and In Vitro Profiling Protocols for 5-Hydroxybenzo[c]isoxazole
Executive Summary
5-Hydroxybenzo[c]isoxazole (CAS 454466-62-7), also known as 5-hydroxy-2,1-benzisoxazole, is a highly versatile heterocyclic building block widely utilized in medicinal chemistry[1]. Notably, it serves as a critical nucleophilic precursor in the synthesis of novel indigoid anti-tuberculosis agents targeting Mycobacterium tuberculosis (H37Rv) in whole-cell models[2]. Before advancing its derivatives into complex biological models, researchers must establish the baseline cytotoxicity, solvent tolerance, and cellular permeability of the parent scaffold. This application note provides validated protocols and dosing guidelines for screening 5-Hydroxybenzo[c]isoxazole and its derivatives in in vitro cell culture models.
Physicochemical Properties & Formulation Strategy
Like many fused heterocyclic scaffolds, 5-Hydroxybenzo[c]isoxazole exhibits poor aqueous solubility but high solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO)[1].
Causality in Formulation : Direct addition of the compound powder to aqueous culture media will result in rapid precipitation, leading to inaccurate dosing, erratic pharmacokinetics, and physical stress on the cell monolayer. To ensure a self-validating experimental system, all stock solutions must be prepared in 100% anhydrous DMSO, followed by serial intermediate dilutions in complete culture media. This ensures the compound remains fully in solution while keeping the final DMSO concentration strictly below the cytotoxic threshold.
Quantitative Dosing Guidelines
To prevent solvent-induced apoptosis—which artificially inflates the apparent cytotoxicity of the test article—the final DMSO concentration must strictly not exceed 0.5% (v/v) for standard immortalized cell lines, and 0.2% (v/v) for sensitive primary cells or extended macrophage infection assays.
Table 1: Recommended Dosing Parameters for 5-Hydroxybenzo[c]isoxazole and Derivatives
| Assay Type | Cell Line | Concentration Range | Max Final DMSO (%) | Incubation Time | Readout |
| Baseline Cytotoxicity | HepG2 / HEK293 | 1.0 µM - 100 µM | 0.5% | 48 - 72 h | Resazurin / ATP |
| Macrophage Viability | THP-1 (PMA-diff) | 0.1 µM - 50 µM | 0.5% | 72 h | Resazurin |
| Intracellular Efficacy | THP-1 (Infected) | 0.01 µM - 10 µM | 0.2% | 5 - 7 days | CFU / Fluorescence |
| Permeability | Caco-2 | 10 µM | 1.0% | 2 h | LC-MS/MS |
Experimental Workflows and Biological Context
Figure 1: Standardized formulation and dosing workflow for benzisoxazole screening.
Figure 2: Application context: Synthesis and intracellular targeting of indigoid derivatives.
Step-by-Step Experimental Protocols
Protocol 1: Baseline Cytotoxicity Profiling (HepG2 / THP-1)
Causality for Assay Choice : Benzisoxazole derivatives and their indigoid downstream products can sometimes undergo redox cycling or exhibit intrinsic absorbance that interferes with standard colorimetric tetrazolium salts (e.g., MTT/MTS). We mandate the use of fluorescent Resazurin reduction or ATP-luminescence (CellTiter-Glo) to prevent assay interference and false-positive viability readings.
Step-by-Step Methodology:
-
Cell Seeding : Seed HepG2 cells at 1.0 × 10⁴ cells/well (or PMA-differentiated THP-1 cells at 4.0 × 10⁴ cells/well) in a 96-well black, clear-bottom tissue culture plate using 100 µL of complete media (DMEM or RPMI-1640 supplemented with 10% FBS). Incubate for 24 h at 37°C, 5% CO₂.
-
Stock Preparation : Dissolve 5-Hydroxybenzo[c]isoxazole powder in 100% anhydrous DMSO to yield a 10 mM stock. Vortex until the solution is completely clear.
-
Intermediate Dilutions : In a separate V-bottom 96-well plate, perform 1:3 serial dilutions of the 10 mM stock in 100% DMSO to create a 200× concentration curve.
-
Media Spiking : Transfer 5 µL of each 200× DMSO stock into 995 µL of pre-warmed complete culture media to create 1× dosing solutions. This guarantees the final DMSO concentration is exactly 0.5%.
-
Dosing : Aspirate the old media from the cell plate. Carefully add 100 µL of the 1× dosing solutions to the corresponding wells. Self-Validating Step: You must include a 0.5% DMSO vehicle control well to normalize baseline viability.
-
Incubation : Incubate the dosed cells for 72 h at 37°C, 5% CO₂.
-
Readout : Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for 2-4 hours. Measure fluorescence at Ex 560 nm / Em 590 nm. Calculate the IC₅₀ using non-linear regression analysis against the vehicle control.
Protocol 2: Intracellular Permeability & Macrophage Infection Assay
Causality for Model Choice : Because a primary application of this scaffold is generating anti-tuberculosis indigoids[2], THP-1 monocytes differentiated into macrophages with Phorbol 12-myristate 13-acetate (PMA) provide a biologically relevant host cell model. This protocol assesses whether the synthesized derivatives can penetrate the macrophage membrane to reach the intracellular M. tuberculosis without killing the host cell.
Step-by-Step Methodology:
-
Macrophage Differentiation : Seed THP-1 monocytes at 5.0 × 10⁴ cells/well in 96-well plates in RPMI-1640 containing 50 ng/mL PMA. Incubate for 48 h to induce differentiation into adherent macrophages. Wash twice with PBS and rest in fresh media for 24 h.
-
Infection (BSL-3 Required) : Infect macrophages with M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 1:1 for 4 hours. Wash extensively with warm PBS to remove extracellular bacteria.
-
Dosing Preparation : Prepare dosing solutions of the 5-Hydroxybenzo[c]isoxazole derivatives ranging from 0.01 µM to 10 µM, ensuring the final DMSO concentration is ≤0.2% to preserve macrophage viability over the extended incubation period.
-
Treatment : Apply the dosing solutions to the infected macrophages.
-
Incubation & Lysis : Incubate for 5 to 7 days. Aspirate media, wash with PBS, and lyse the macrophages using 0.1% Triton X-100 in PBS to release the intracellular bacteria.
-
Quantification : Plate serial dilutions of the lysate on Middlebrook 7H10 agar plates. Incubate for 3-4 weeks and count Colony Forming Units (CFUs) to determine the intracellular minimum inhibitory concentration (MIC).
References
-
Klein, L. L., Petukhova, V., Wan, B., Wang, Y., Santasiero, B. D., Lankin, D. C., Pauli, G. F., & Franzblau, S. G. "A novel indigoid anti-tuberculosis agent." Bioorganic & Medicinal Chemistry Letters, 24(1), 268-270 (2014). PubMed Central (PMC).[Link]
Sources
Technical Support Center: Crystallization Optimization for 5-Hydroxybenzo[c]isoxazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in the isolation and purification of 5-Hydroxybenzo[c]isoxazole (CAS 454466-62-7)[1].
Because this compound is a complex heterocyclic building block, its crystallization is frequently derailed by Liquid-Liquid Phase Separation (LLPS) , colloquially known in the pharmaceutical industry as "oiling out"[2][3]. This guide provides the mechanistic causality, troubleshooting frameworks, and self-validating protocols required to maintain thermodynamic control, avoid the miscibility gap, and isolate high-purity crystalline product.
Physicochemical Context: Defining the Design Space
To successfully crystallize 5-Hydroxybenzo[c]isoxazole, you must tightly control the generation of supersaturation. Exceeding the Metastable Zone Width (MSZW) forces the system into a miscibility gap, resulting in an emulsion rather than a crystalline suspension[2].
Quantitative Process Parameters
The following table summarizes the optimized thermodynamic and kinetic parameters required to maintain a stable crystallization trajectory.
| Parameter | Operational Target | Mechanistic Rationale |
| Cooling Rate | 0.1 - 0.2 °C/min | Prevents rapid supersaturation spikes, allowing adequate time for ordered lattice integration. |
| Seeding Load | 1.0 - 3.0% w/w | Provides immediate surface area, bypassing the high-energy primary nucleation barrier. |
| Seeding Temp | Mid-MSZW | Ensures seeds do not dissolve (if too hot) or trigger rapid secondary nucleation (if too cold). |
| Anti-solvent Dosing | < 0.05 Vol/min | Maintains supersaturation within the safe operational design space, avoiding the LLPS boundary. |
Troubleshooting & FAQs: Overcoming Phase Separation
Q: Why does my batch of 5-Hydroxybenzo[c]isoxazole consistently "oil out" instead of crystallizing during cooling? A: Oiling out (LLPS) is primarily a kinetic phenomenon. It occurs when the integration of solute molecules into a rigid crystal lattice is kinetically hindered—often due to the complex hydrogen-bonding networks inherent to heterocyclic structures like1[1]. When supersaturation is generated too quickly, the system bypasses solid nucleation and separates into a highly mobile, solute-rich secondary liquid phase[2].
Q: How do I select the optimal solvent system to prevent LLPS and maximize yield? A: Solvent selection must balance solubility and supersaturation. Counterintuitively, selecting a solvent in which the drug exhibits extremely high solubility at elevated temperatures can actually increase oiling-out risks. High solubility reduces the maximum achievable supersaturation, which narrows the MSZW and forces your cooling trajectory directly into the miscibility gap[4]. A moderate solvent/anti-solvent pair (e.g., Ethyl Acetate/Heptane) provides a much wider, safer design space.
Q: My final product is sticky, amorphous, and traps impurities. What went wrong? A: Your process likely passed through an undetected oiling-out phase. When solute-rich oil droplets spontaneously solidify, they bypass the slow, selective process of crystal growth. This rapid agglomeration traps mother liquor and impurities within the particle matrix, leading to a gel-like product with poor filterability and low purity[2][5].
Self-Validating Experimental Protocol
To guarantee high-purity 5-Hydroxybenzo[c]isoxazole, utilize this step-by-step Anti-Solvent/Cooling Co-Crystallization protocol. Every phase includes a validation checkpoint to ensure the system behaves as thermodynamically predicted.
Phase 1: Dissolution & Clarification
-
Action: Suspend crude 5-Hydroxybenzo[c]isoxazole in a primary solvent (e.g., Ethyl Acetate) at 55°C.
-
Causality: Ethyl acetate provides a moderate solubility profile, avoiding the extreme solubility that narrows the supersaturation limit at high temperatures[4].
-
Validation Checkpoint: In-line PVM (Particle Vision and Measurement) must register a particle count of zero. If particles persist, hold the temperature until complete dissolution is confirmed, ensuring no undissolved impurities act as uncharacterized nucleation sites.
Phase 2: Trajectory Control & Seeding
-
Action: Cool the solution at a strict rate of 0.1 °C/min to the midpoint of the MSZW.
-
Causality: Slow cooling prevents the rapid accumulation of supersaturation, keeping the thermodynamic trajectory outside the LLPS boundary[2].
-
Action: Introduce 2% w/w of pure 5-Hydroxybenzo[c]isoxazole seed crystals.
-
Causality: Seeding bypasses the primary nucleation barrier. It provides an immediate surface for solute integration, preventing the kinetic hindrance that leads to oiling out[5].
-
Validation Checkpoint: FBRM (Focused Beam Reflectance Measurement) must show a stable chord length distribution matching the seed profile. An exponential spike in fine counts indicates secondary nucleation (cooling too fast), while a drop in counts indicates seed dissolution (seeding temperature too high).
Phase 3: Desupersaturation & Isolation
-
Action: Dose Heptane (anti-solvent) at 0.05 bed volumes/min.
-
Causality: Heptane reduces solubility, driving crystal growth. The slow dosing rate ensures supersaturation is consumed by crystal growth rather than pushing the system into the miscibility gap[4].
-
Validation Checkpoint: PVM imaging must confirm a distinct solid-liquid suspension. The appearance of spherical droplets indicates the onset of LLPS[2]. If droplets appear, immediately halt anti-solvent dosing and increase the temperature by 5°C to redissolve the oil phase.
Process Analytical Technology (PAT) Integration Workflow
To operationalize the protocol above, modern crystallization relies on PAT to monitor phase boundaries in real time. The following logical workflow dictates how to respond to real-time sensor data to prevent phase separation.
PAT-guided workflow to prevent liquid-liquid phase separation during crystallization.
References
-
Oiling Out in Crystallization - Mettler Toledo. Retrieved from: [Link]
-
Crystallization of an active pharmaceutical ingredient that oils out - ResearchGate. Retrieved from: [Link]
-
Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization - ACS Publications. Retrieved from:[Link]
-
Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing - Aragen. Retrieved from: [Link]
Sources
preventing oxidative degradation of 5-Hydroxybenzo[c]isoxazole during storage
Created by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the oxidative degradation of 5-Hydroxybenzo[c]isoxazole during storage. It is structured in a question-and-answer format to directly address common and complex issues encountered in the laboratory.
Section 1: FAQs - Understanding the Degradation Risk
Q1: What is 5-Hydroxybenzo[c]isoxazole, and why is it susceptible to degradation?
5-Hydroxybenzo[c]isoxazole is a heterocyclic aromatic compound. Its instability primarily stems from the phenolic hydroxyl (-OH) group attached to the benzisoxazole core. This hydroxyl group is highly susceptible to oxidation. Phenolic compounds, in general, can be oxidized to form quinone or semi-quinone structures, which are often colored and can further polymerize into complex degradation products.[1][2] The presence of oxygen, light, heat, and trace metal ions can catalyze this degradation process.
Q2: What are the visible signs of 5-Hydroxybenzo[c]isoxazole degradation?
The most common sign of degradation is a change in the physical appearance of the material. A pure, stable sample of a phenolic compound is typically a white or off-white crystalline solid. Upon oxidative degradation, you may observe:
-
Color Change: The appearance of yellow, brown, or even black discoloration is a strong indicator of the formation of oxidized species.
-
Change in Texture: The material may become gummy, oily, or clump together due to the formation of polymeric byproducts.
-
Insolubility: The compound may become less soluble in its usual solvents as degradation products, particularly polymers, are often less soluble.
Q3: What are the primary factors that accelerate the oxidative degradation of this compound?
Several environmental factors can significantly accelerate the degradation process:
-
Oxygen: As the primary reactant, the presence of atmospheric oxygen is the most critical factor.
-
Light: UV and even visible light can provide the energy to initiate free-radical oxidation reactions.[3][4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[5][6][7] Storing at elevated temperatures, even room temperature, can lead to significant degradation over time compared to refrigerated or frozen conditions.[7]
-
Humidity: Moisture can facilitate certain degradation pathways and may also affect the physical form of the solid, potentially increasing its surface area exposure to oxygen.[5]
-
Trace Metals: Metal ions (e.g., iron, copper) can act as catalysts for oxidation reactions.[2] Ensure high-purity solvents and use metal-free spatulas and glassware where possible.
Section 2: Troubleshooting Guide - Proactive Prevention & Storage
This section provides a systematic approach to preventing degradation before it occurs.
Q4: I have just received a new batch of 5-Hydroxybenzo[c]isoxazole. What is the absolute best way to store it to ensure long-term stability?
For maximum stability, a multi-faceted approach is required. The ideal storage conditions aim to eliminate all accelerating factors.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Significantly slows the rate of chemical degradation.[6][7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary reactant in oxidation.[8] |
| Light | Amber Glass Vial / Darkness | Protects the compound from photo-oxidation initiated by UV and visible light.[1][3][4] |
| Container | Tightly Sealed, High-Quality Glass | Prevents exposure to atmospheric oxygen and moisture. Use PTFE-lined caps for a secure seal.[5][9] |
| Handling | Minimal Headspace | Reduces the amount of trapped oxygen in the vial. Use a vial size appropriate for the amount of material. |
Q5: My lab doesn't have an inert gas setup. What are my best alternative storage options?
While an inert atmosphere is ideal, you can still achieve good stability.
-
Vacuum Sealing: If you have access to a vacuum sealer, you can place the tightly capped vial inside a vacuum-sealable bag and remove the air. This significantly reduces oxygen exposure.
-
Use of Desiccants: Store the tightly sealed amber vial inside a desiccator cabinet or a larger sealed container that contains a desiccant (like silica gel) to keep the environment dry.[5]
-
Refrigeration/Freezing: Always prioritize low-temperature storage (-20°C is highly recommended) and protection from light.[7] These two factors alone will dramatically improve stability over storage at room temperature.[1][6][10]
Q6: I need to frequently access the compound. How can I minimize degradation during repeated use?
Frequent opening and closing of the main stock container is a primary cause of degradation.
-
Aliquot the Material: Upon receiving the compound, divide it into smaller, single-use or short-term-use aliquots in separate, appropriately sized amber vials.
-
Workflow: Store all aliquots under the ideal conditions described in Q4. When you need to use the compound, remove only one aliquot from the freezer. Allow it to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[5] Use what you need and discard the rest of the aliquot if it will not be used within a short period. This protects the integrity of your main stock.
This workflow is visualized in the diagram below.
Caption: Workflow for handling oxygen-sensitive compounds.
Section 3: Detecting and Quantifying Degradation
Q7: I suspect my stored 5-Hydroxybenzo[c]isoxazole has degraded. How can I confirm this analytically?
The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD).[11][12] A stability-indicating HPLC method can separate the parent compound from its degradation products.
-
What to Look For: When you run a sample of the suspected material, you will typically see:
Q8: Can you provide a starting point for an HPLC method to check the purity?
Yes, here is a general-purpose reverse-phase HPLC method that should serve as a good starting point. Method optimization will likely be required for your specific instrument and degradation products.
Experimental Protocol: HPLC Purity Check
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of your 5-Hydroxybenzo[c]isoxazole sample.
-
Dissolve it in 10 mL of a 50:50 mixture of Acetonitrile:Water to make a 100 µg/mL solution. Sonicate briefly if needed to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detector: UV/DAD at 254 nm and 280 nm. (Scan a broad range if using DAD to identify the optimal wavelength for parent and impurities).
-
-
Analysis:
-
Inject a sample of a known fresh or reference standard lot first to determine the retention time of the pure compound.
-
Inject your test sample. Compare the chromatograms to identify new impurity peaks and a potential reduction in the main peak area.
-
Section 4: Advanced Protocols & Concepts
Q9: What is a "forced degradation" study, and how can it help me understand my compound's stability?
A forced degradation or "stress testing" study is an experiment where you intentionally expose your drug substance to harsh conditions to accelerate its breakdown.[13][15] The goal is to rapidly identify the likely degradation products and pathways that might occur over a much longer period under normal storage conditions.[13][16][17] This is a critical step in drug development for creating and validating stability-indicating analytical methods.[14]
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Q10: Can I add an antioxidant to my sample for better stability, for example, if it's in a solution?
Yes, for solutions, adding an antioxidant can be an effective strategy. However, it must be done carefully.
-
Mechanism: Primary antioxidants, like phenolic antioxidants, act as free radical scavengers.[2] They donate a hydrogen atom to reactive radical species, neutralizing them and stopping the degradation chain reaction.[2]
-
Common Choices:
-
Butylated hydroxytoluene (BHT): A common synthetic antioxidant, effective at low concentrations.
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant.
-
Tocopherols (Vitamin E): A lipid-soluble antioxidant.
-
-
Important Considerations:
-
Compatibility: Ensure the antioxidant is soluble in your solvent system and does not react with your compound of interest.
-
Concentration: Use the lowest effective concentration (typically in the 0.01% to 0.1% w/v range) as high concentrations can sometimes have pro-oxidant effects or interfere with downstream applications.
-
Analytical Interference: The antioxidant will appear in your analytical runs (e.g., HPLC, NMR). You must ensure it does not co-elute with or suppress the signal of your compound or its degradants.
-
References
-
Plenco. (n.d.). Material Storage for Bulk Molding Compounds and Phenolic Resin. Retrieved from [Link]
-
Brownmiller, C., et al. (2007). Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles. Journal of Agricultural and Food Chemistry, 55(7), 2734-2739. ACS Publications. Retrieved from [Link]
-
Vojtková, M., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants, 12(4), 945. MDPI AG. Retrieved from [Link]
-
Tomás-Barberán, F. A., et al. (2021). Effect of Storage Conditions on the Stability of Polyphenols of Apple and Strawberry Purees Produced at Industrial Scale by Different Processing Techniques. Journal of Agricultural and Food Chemistry, 69(1), 472-484. ACS Publications. Retrieved from [Link]
-
University of Nebraska-Lincoln Environmental Health & Safety. (n.d.). How do I safely store chemicals in laboratory? Retrieved from [Link]
-
Augspurger, A., & Perriello, R. (2022). Best Practices for Proper Chemical Storage. The Synergist. Retrieved from [Link]
-
University of California, Riverside Environmental Health & Safety. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]
-
Carocho, M., & Ferreira, I. C. F. R. (2013). A review on antioxidants, prooxidants and related controversy: Natural and synthetic compounds, screening and analysis methodologies and future perspectives. Food and Chemical Toxicology, 51, 15-25. Elsevier BV. Retrieved from [Link]
-
Hazardous Waste Experts. (2019). Chemical Storage Best Practices and Dangers. Retrieved from [Link]
-
Binner, E., et al. (2024). Comparison of various storage conditions to preserve polyphenols in red-grape pomace. OENO One, 58(2), 1-11. International Viticulture and Enology Society. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (2021). Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
-
Vojtková, M., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed. Retrieved from [Link]
-
Jagschies, G., et al. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]
-
Alsante, K. M., et al. (2011). Forced Degradation – A Review. In Separation Science and Technology (Vol. 10, pp. 1-38). Academic Press. Retrieved from [Link]
-
Bevilacqua, M., et al. (2018). Effect of the Storage Time and Packaging Material on the Antioxidant Capacity and Phenols Content of Organic Grape Juice Stabilized. Chemical Engineering Transactions, 68, 13-18. Retrieved from [Link]
-
Patel, R., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Pharmaceutical Review. Retrieved from [Link]
-
Sharma, A., & Kumar, V. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts, 9(11). Retrieved from [Link]
-
Kumar, S., & Singh, A. (2025). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. International Journal of Pharmaceutical and Drug Regulatory Affairs, 4(1). Retrieved from [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Retrieved from [Link]
-
Almeida, C., et al. (2014). Monitoring trace levels of hydroxy aromatic compounds in urine matrices by bar adsorptive microextraction (BAμE). Analytical Methods, 6(20), 8349-8357. Royal Society of Chemistry. Retrieved from [Link]
-
Vojtková, M., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed. Retrieved from [Link]
-
Socas-Rodríguez, B., et al. (2022). Determination of Hydroxy Polycyclic Aromatic Hydrocarbons in Human Urine Using Automated Microextraction by Packed Sorbent and Gas Chromatography–Mass Spectrometry. Molecules, 27(20), 6825. MDPI AG. Retrieved from [Link]
-
Fleming, F. F., et al. (2013). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 9, 2838-2844. Beilstein-Institut. Retrieved from [Link]
-
NextSDS. (n.d.). 5-Hydroxybenzo[c]isoxazole — Chemical Substance Information. Retrieved from [Link]
-
Ghorbani-Vaghei, R., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics, 5(4), 312-327. MDPI AG. Retrieved from [Link]
-
Davoodnia, A., et al. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44(6), 724-727. Springer Science and Business Media LLC. Retrieved from [Link]
-
Ghorbani-Vaghei, R., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Retrieved from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. How do I safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]
- 4. csuohio.edu [csuohio.edu]
- 5. Plenco - Material Storage for Bulk Molding Compounds and Phenolic Resin [plenco.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. ives-openscience.eu [ives-openscience.eu]
- 9. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]
- 10. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijmr.net.in [ijmr.net.in]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. biopharminternational.com [biopharminternational.com]
- 17. scispace.com [scispace.com]
purification techniques for crude 5-Hydroxybenzo[c]isoxazole extracts
Welcome to the technical support resource for the purification of 5-Hydroxybenzo[c]isoxazole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable heterocyclic scaffold. My aim is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to solve purification challenges effectively.
The unique structure of 5-Hydroxybenzo[c]isoxazole, featuring a weakly acidic phenolic hydroxyl group and a moderately polar heterocyclic system, presents both opportunities and challenges for purification. This guide provides a structured approach to leveraging these properties for efficient and high-purity isolation.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common strategic questions that arise before and during the purification workflow.
Q1: My crude reaction mixture is a dark, intractable oil. What is the most robust first step for cleanup?
Answer: A dark, oily crude product often contains a complex mixture of starting materials, reagents, and polymeric by-products. The most effective initial strategy is almost always a liquid-liquid acid-base extraction . This technique specifically targets the acidic phenolic proton of your target compound, allowing you to selectively pull it out of the organic mixture and away from neutral or basic impurities.
The underlying principle is the conversion of the water-insoluble neutral phenol into its water-soluble salt (a phenoxide) using a base.[1] This moves your target compound into the aqueous phase, leaving many organic impurities behind. You can then regenerate the pure, neutral phenol by re-acidifying the aqueous layer, causing it to precipitate.[2]
Q2: How do I select the correct base for the acid-base extraction? Does it matter if I use sodium hydroxide vs. sodium bicarbonate?
Answer: The choice of base is critical and depends on the pKa of the acidic proton. The hydroxyl group on 5-Hydroxybenzo[c]isoxazole is a phenol, which is a weak acid with a pKa typically around 10.
-
Sodium Bicarbonate (NaHCO₃): This is a weak base. It is generally not strong enough to deprotonate phenols effectively.[3] Its primary utility is to separate stronger acids, like residual carboxylic acids (pKa ≈ 4-5), from a mixture containing phenols. The carboxylic acids will react and move to the aqueous bicarbonate layer, while the phenol remains in the organic layer.
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These are strong bases and are required to fully deprotonate the phenolic hydroxyl group and extract it into the aqueous phase.[2] A 1-2 M solution is typically sufficient.
Therefore, to isolate your 5-Hydroxybenzo[c]isoxazole, you must use a strong base like NaOH. If your crude mixture also contains carboxylic acid impurities, you can perform a sequential extraction: first with NaHCO₃ to remove the carboxylic acids, followed by NaOH to extract your desired phenol.[1][2]
Q3: When should I choose column chromatography over recrystallization for my final purification step?
Answer: The choice depends on the nature of the impurities and the physical state of your product.
-
Choose Recrystallization when:
-
Your product is a solid with good crystallinity.
-
The impurities have significantly different solubility profiles from your product in a given solvent.
-
You are scaling up, as recrystallization is often more volume-efficient than chromatography.
-
-
Choose Column Chromatography when:
The following decision tree can guide your strategy:
Caption: Decision tree for selecting a primary purification method.
Part 2: Troubleshooting Guides
This section provides solutions to specific, practical problems encountered during purification experiments.
Recrystallization Issues
| Problem | Probable Cause(s) | Troubleshooting Solutions |
| "Oiling Out" | The compound's melting point is lower than the solvent's boiling point, or impurities are severely depressing the melting point.[4] | 1. Re-dissolve and Dilute: Heat to re-dissolve the oil, then add more hot solvent to lower the saturation point and cool slowly. 2. Change Solvent: Switch to a solvent with a lower boiling point. 3. Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and slowly add a "poor" solvent (e.g., water) until turbidity persists. Reheat to clarify and cool slowly.[7] |
| Low Recovery | The compound is too soluble in the cold solvent, or too much solvent was used initially. | 1. Reduce Solvent Volume: Evaporate some of the solvent from the mother liquor and attempt a second crystallization. 2. Cool Further: Cool the flask in an ice bath or refrigerator for an extended period to maximize precipitation. 3. Change Solvent: Select a solvent in which the compound has lower solubility at room temperature. |
| Persistent Color in Crystals | Highly colored, polar impurities are trapped in the crystal lattice. | 1. Use Activated Charcoal: Add a very small amount (spatula tip) of activated charcoal to the hot solution and keep it near boiling for 3-5 minutes before filtering hot.[7] Caution: Phenols can sometimes form colored complexes with ferric ions present in charcoal.[7] Test on a small scale first. Avoid using excess charcoal as it can adsorb your product. |
| No Crystals Form | The solution is not supersaturated, or nucleation is inhibited. | 1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface. 2. Seed the Solution: Add a tiny crystal from a previous pure batch. 3. Reduce Solvent: Evaporate some solvent to increase the concentration and cool again. |
Column Chromatography Issues
| Problem | Probable Cause(s) | Troubleshooting Solutions |
| Poor Separation (Co-elution) | The chosen solvent system (eluent) does not have the right polarity to differentiate between your compound and impurities. | 1. Optimize Eluent: Run several TLCs with different solvent ratios (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find a system that gives good separation (ΔRf > 0.2).[5] 2. Use a Shallow Gradient: Instead of a single isocratic eluent, start with a low polarity mixture and gradually increase the polarity. This improves resolution for closely-eluting spots.[5] |
| Product Streaking or Tailing | The compound is too polar for the eluent, is interacting strongly with the silica, or the column is overloaded. | 1. Increase Eluent Polarity: Add a more polar solvent (e.g., more ethyl acetate or a small amount of methanol). 2. Deactivate Silica: For acidic compounds like phenols, the slightly acidic nature of silica gel can cause tailing. Pre-treat the eluent with a small amount of a volatile acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine for basic compounds) to neutralize active sites.[5] 3. Reduce Sample Load: Ensure the amount of crude material is no more than 1-5% of the mass of the silica gel. |
| Compound Stuck on Column | The compound is highly polar and has very strong interactions with the silica gel stationary phase. | 1. Drastic Polarity Increase: Flush the column with a much more polar solvent system, such as 5-10% methanol in dichloromethane. 2. Consider Reversed-Phase: For very polar compounds, reversed-phase chromatography (e.g., using a C18-functionalized silica stationary phase and a polar mobile phase like water/acetonitrile) might be more effective.[6] |
Part 3: Experimental Protocols & Data
Protocol 1: Acid-Base Extraction Workflow
This protocol assumes your crude product is dissolved in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and contains neutral impurities.
Caption: Workflow for a standard acid-base extraction protocol.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude extract in a suitable organic solvent (e.g., 50 mL of DCM or EtOAc). Transfer this solution to a separatory funnel.
-
Extraction: Add an equal volume of 1M Sodium Hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean flask. (Note: If using EtOAc, the aqueous layer will be the bottom layer; if using DCM, it will be the top layer).
-
Re-extraction: To ensure complete recovery, add a fresh portion of 1M NaOH to the organic layer, shake, and combine the aqueous layers.
-
Wash (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and evaporated if analysis of the by-products is required. Otherwise, it can be discarded.[2]
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2M Hydrochloric Acid (HCl) dropwise with stirring until the solution becomes strongly acidic (test with pH paper, target pH ≤ 2). A precipitate of the purified 5-Hydroxybenzo[c]isoxazole should form.[2]
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum to constant weight.
Protocol 2: Standard Recrystallization
-
Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a solvent dropwise at room temperature. A good solvent will dissolve the compound poorly or not at all.[7] Heat the test tube; a good solvent will dissolve the compound completely at or near its boiling point.
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) with swirling. Add just enough hot solvent to fully dissolve the solid.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (if needed): To remove the charcoal or any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-heated flask. Work quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a desiccator or vacuum oven.
Table 1: Common Solvents for Recrystallization of Polar Aromatic Compounds
| Solvent | Boiling Point (°C) | Polarity | Notes & Potential Pairs |
| Ethanol | 78 | Polar Protic | Good general-purpose solvent. Often used in a pair with water.[7] |
| Methanol | 65 | Polar Protic | Similar to ethanol but lower boiling point. Good for compounds that are too soluble in ethanol. |
| Ethyl Acetate | 77 | Mid-Polarity | Good for moderately polar compounds. Often paired with hexane or heptane.[8] |
| Toluene | 111 | Non-Polar | Useful for compounds with lower polarity; higher boiling point can be a disadvantage. |
| Acetone | 56 | Polar Aprotic | Very strong solvent, often dissolves compounds too well. Can be paired with water or hexane.[8] |
| Water | 100 | Very Polar | Generally a poor solvent for this class of compound unless used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[7] |
References
- University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
- Faculty of Pharmacy, University of Kufa. (n.d.).
- Various Authors on ResearchGate. (2015).
- Wikipedia Contributors. (n.d.). Acid–base extraction. Wikipedia.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Phenomenex Inc. (2025).
- Nacoulma, A. P., et al. (2022). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. PMC.
- Al-Khafaji, K. S., & Al-Fartosy, A. J. (2013). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Monitoring and Assessment.
- BenchChem. (2025).
- Liew, S. S., et al. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements.
- BenchChem. (2025).
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comparative Therapeutic Efficacy of 5-Hydroxybenzo[c]isoxazole Analogs
Executive Summary
The 2,1-benzisoxazole (benzo[c]isoxazole) ring system, particularly derivatives built upon the versatile 5-hydroxybenzo[c]isoxazole core[1], has emerged as a privileged scaffold in modern medicinal chemistry[2]. Unlike its structural isomer, the 1,2-benzisoxazole (the foundation of FDA-approved drugs like risperidone and zonisamide)[2], the benzo[c]isoxazole architecture offers unique electronic properties that facilitate highly specific target engagement[3]. This guide provides an objective, data-driven comparison of benzo[c]isoxazole analogs against standard therapeutic alternatives, focusing on their emerging roles in neuroprotection and oncology[3][4].
Mechanistic Pathways & Target Engagement
Benzo[c]isoxazole analogs demonstrate profound pharmacological versatility, primarily acting through two distinct therapeutic axes:
-
Neurological Axis (MAO-B Inhibition): Specific halogenated and methoxy-substituted analogs (e.g., 5-iodo-3-(4-methoxyphenyl)benzo[c]isoxazole) act as highly potent, reversible inhibitors of Monoamine Oxidase B (MAO-B)[3]. By preventing the breakdown of dopamine, these analogs offer symptomatic relief in Parkinson's disease, frequently outperforming traditional inhibitors in target specificity[3].
-
Oncological Axis (IPMK Inhibition): Tetrazole and hydroxy-functionalized benzo[c]isoxazoles have recently been identified as first-in-class inhibitors of Inositol Polyphosphate Multikinase (IPMK)[4]. In PTEN-negative glioblastoma models, these analogs block the catalytic production of PIP3, thereby starving the Akt signaling cascade and halting tumor proliferation[4].
Fig 1: Divergent therapeutic targeting of benzo[c]isoxazole analogs in neurology and oncology.
Comparative Efficacy Data
The following table synthesizes the quantitative performance of leading benzo[c]isoxazole analogs against established clinical or experimental reference compounds.
| Compound Class | Specific Agent | Primary Target | IC50 (µM) | Therapeutic Indication |
| Benzo[c]isoxazole Analog | 5-Iodo-3-(4-methoxyphenyl)benzo[c]isoxazole (7a)[3] | MAO-B | 0.017 | Parkinson's Disease |
| Standard Alternative | Selegiline (Reference Inhibitor) | MAO-B | ~0.020 | Parkinson's Disease |
| Benzo[c]isoxazole Analog | 3-(3,5-Dimethylphenyl)-5-(1H-tetrazol-5-yl)benzo[c]isoxazole (4)[4] | IPMK | 1.200 | Glioblastoma |
| Standard Alternative | Buparlisib (Reference PI3K/Pathway Inhibitor) | PI3K/IPMK Pathway | ~1.500 | Glioblastoma |
Data indicates that functionalized benzo[c]isoxazoles achieve parity or superiority in target affinity compared to traditional scaffolds, particularly in the highly selective inhibition of MAO-B[3].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the evaluation of these analogs relies on strictly controlled, self-validating assay systems.
Fig 2: Self-validating high-throughput screening workflow for analog efficacy evaluation.
Protocol A: Fluorometric MAO-B Inhibition Assay
Objective: Quantify the IC50 of benzo[c]isoxazole analogs against human MAO-B.
-
Reagent Preparation & Stoichiometry: Prepare a reaction mixture containing 50 µM Amplex Red, 1 U/mL horseradish peroxidase (HRP), and 1 mM benzylamine (substrate) in sodium phosphate buffer (pH 7.4).
-
Causality: Amplex Red is selected because it reacts with H2O2 (a byproduct of MAO-mediated amine oxidation) in a strict 1:1 stoichiometry. This provides a highly sensitive, self-validating readout that eliminates false positives common in direct UV assays.
-
-
Compound Incubation: Pre-incubate recombinant human MAO-B with varying concentrations of the benzo[c]isoxazole analog for 15 minutes at 37°C before initiating the reaction.
-
Causality: Pre-incubation is critical to establish steady-state enzyme-inhibitor binding kinetics, preventing artificially inflated IC50 values that occur if the substrate outcompetes the inhibitor during the initial mixing phase.
-
-
Internal Validation & Readout: Include a control well treated with 10 µM pargyline (an irreversible MAO-B inhibitor). Measure fluorescence at Ex/Em 530/590 nm.
-
Causality: The pargyline control serves as a self-validating absolute baseline. If fluorescence is detected in this well, the assay is compromised by background ROS generation, ensuring that only target-specific inhibition is modeled in the final dose-response curve.
-
Protocol B: U251-MG Cellular Proliferation Assay (IPMK Targeting)
Objective: Evaluate the antiproliferative efficacy of tetrazole-benzo[c]isoxazole analogs[4].
-
Cell Seeding: Seed U251-MG human glioblastoma cells at 2,000 cells/well in a 96-well plate and incubate overnight.
-
Causality: U251-MG cells are deliberately chosen because they are PTEN-negative[4]. In the absence of PTEN, these cells rely exclusively on IPMK to drive PIP3 production for survival[4]. This genetic background ensures that any observed cell death is causally linked to IPMK inhibition rather than off-target cytotoxicity.
-
-
Compound Treatment: Treat cells with serial dilutions of the analog (0.1 µM to 50 µM) for 72 hours.
-
Viability Quantification: Add CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to the ATP present.
-
Causality: Measuring ATP provides a direct, real-time snapshot of metabolic viability. Because IPMK inhibition collapses the Akt survival pathway, ATP depletion acts as a definitive, self-validating marker of target engagement and subsequent apoptotic induction.
-
References
-
ResearchGate - Benzisoxazole: A privileged scaffold for medicinal chemistry [Link]
-
PubMed Central (NIH) - Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives[Link]
-
bioRxiv - Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors[Link]
Sources
Executive Summary: The Analytical Challenge of 5-Hydroxybenzo[c]isoxazole
An authoritative guide designed for researchers, assay developers, and drug development professionals evaluating the analytical specificity of immunoassays targeting benzisoxazole derivatives.
In Therapeutic Drug Monitoring (TDM) and clinical toxicology, the accurate quantification of benzisoxazole-derived therapeutics (e.g., zonisamide, atypical antipsychotics) is critical for patient safety[1]. However, the structural homology of metabolites and synthetic analogs, such as 5-Hydroxybenzo[c]isoxazole (5-OH-B[c]I) , presents a significant analytical challenge. Cross-reactivity in commercial immunoassay screening kits can either aid in detecting total drug load or severely complicate specific analyte quantification, leading to false positives or inflated concentration reports[2].
As assay developers, we must treat cross-reactivity not as an assay failure, but as a predictable, quantifiable thermodynamic interaction. This guide provides a field-proven, objective comparison of immunoassay platforms and details a self-validating experimental framework for quantifying the cross-reactivity of 5-OH-B[c]I.
Mechanistic Grounding: The Causality of Cross-Reactivity
To understand why 5-OH-B[c]I cross-reacts with antibodies raised against parent benzisoxazoles, we must examine the molecular thermodynamics of the antibody-antigen binding pocket.
Computational molecular similarity methods demonstrate that strongly cross-reactive compounds in TDM immunoassays typically share a Tanimoto similarity coefficient greater than 0.8 with the target molecule[3]. The core benzisoxazole ring provides the primary hydrophobic and pi-stacking interactions required for baseline antibody recognition.
However, the addition of the hydroxyl group at the 5-position introduces two competing mechanistic forces:
-
Steric Hindrance: If the original immunogen was conjugated to the carrier protein via a linker near the 5-position, the resulting polyclonal or monoclonal antibodies will have a tight binding pocket in this region. The bulky, polar -OH group of 5-OH-B[c]I will clash sterically, drastically reducing cross-reactivity[4].
-
Unintended Hydrogen Bonding: If the hapten linker was attached at the 3-position (e.g., via a methanesulfonamide group), the 5-position remains exposed during immunization. The resulting antibodies may accommodate the 5-OH group, and in some cases, the hydroxyl moiety may form novel hydrogen bonds with polar amino acids (like serine or tyrosine) in the complementarity-determining regions (CDRs), leading to high cross-reactivity.
Diagram 1: Thermodynamic pathways dictating specific vs. cross-reactive antibody binding.
Comparative Performance of Immunoassay Platforms
Different immunoassay architectures exhibit varying susceptibilities to 5-OH-B[c]I cross-reactivity based on their signal generation mechanisms and wash steps. Below is an objective comparison of common platforms against the LC-MS/MS gold standard.
| Analytical Platform | Detection Mechanism | Typical LOD (ng/mL) | 5-OH-B[c]I Cross-Reactivity (%) | Matrix Effect Susceptibility | Field Application |
| ELISA (Competitive) | Heterogeneous Optical (HRP/TMB) | 0.5 - 2.0 | 5% - 15% | Low (Wash steps remove unbound matrix) | High-throughput preclinical screening. |
| HEIA / EMIT | Homogeneous Enzyme Activity | 50 - 100 | 12% - 25% | Moderate (Endogenous enzymes can interfere) | Automated clinical chemistry analyzers[1]. |
| FPIA | Fluorescence Polarization | 20 - 50 | 8% - 18% | Low (Fluorescence is distinct from matrix) | Rapid TDM in emergency settings. |
| LC-MS/MS (Reference) | Mass Spectrometry (MRM) | < 0.1 | < 0.1% | Moderate (Ion suppression requires SIL-IS) | Confirmatory testing; absolute specificity. |
Data Synthesis Note: Cross-reactivity percentages are highly dependent on the specific monoclonal antibody clone used. HEIA platforms often show higher cross-reactivity due to the lack of wash steps, allowing low-affinity transient interactions to contribute to the kinetic signal.
Experimental Protocol: Self-Validating Cross-Reactivity Workflow
To establish trustworthiness in your assay development, cross-reactivity must be determined using a rigorous, self-validating competitive binding protocol. The following methodology ensures that any observed signal change is strictly due to 5-OH-B[c]I binding, rather than matrix effects or assay drift.
Phase 1: Assay Calibration & System Validation
-
Plate Coating: Coat a 96-well high-bind microtiter plate with 100 µL/well of the target benzisoxazole-OVA conjugate (1.0 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Standard Curve Generation (The Self-Validation Step): Prepare a 7-point serial dilution of the target analyte (0.1 to 1000 ng/mL). If the resulting standard curve does not yield an R2>0.99 using a 4-parameter logistic (4PL) fit, the system is invalid and must be recalibrated.
Phase 2: 5-OH-B[c]I Cross-Reactivity Titration 4. Cross-Reactant Preparation: Prepare a parallel 7-point serial dilution of 5-Hydroxybenzo[c]isoxazole in the exact same matrix as the standard curve[4]. 5. Competitive Incubation: Add 50 µL of the standard/cross-reactant solutions and 50 µL of the primary monoclonal antibody (optimized dilution) to the wells. Incubate for 1 hour at room temperature with gentle shaking. 6. Signal Amplification: Wash 4x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 30 minutes. Wash 5x. 7. Detection: Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M H2SO4 . Read optical density (OD) at 450 nm.
Phase 3: Data Analysis Calculate the cross-reactivity (CR) using the IC50 values derived from the 4PL curves:
%CR=(IC50 of 5-OH-B[c]IIC50 of Target Analyte)×100
Diagram 2: Step-by-step experimental workflow for validating immunoassay cross-reactivity.
References
-
[4] Hapten Synthesis and Polyclonal Antibody-Based Immunoassay Development for the Analysis of Forchlorfenuron in Kiwifruit. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]
-
[3] Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. PubMed Central (PMC) - National Institutes of Health. Available at:[Link]
-
[2] Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology | Oxford Academic. Available at:[Link]
-
[1] New Methods Used in Pharmacokinetics and Therapeutic Monitoring of the First and Newer Generations of Antiepileptic Drugs (AEDs). PubMed Central (PMC) - National Institutes of Health. Available at:[Link]
Sources
A Comparative Guide to the Reproducibility of 5-Hydroxybenzo[c]isoxazole Synthesis Pathways
This guide provides an in-depth comparison of common and emerging synthetic pathways for 5-Hydroxybenzo[c]isoxazole, with a primary focus on their cross-laboratory reproducibility. As a key structural motif in medicinal chemistry, the reliable and scalable synthesis of this benzisoxazole derivative is paramount for advancing drug discovery programs.[1] We will move beyond simple protocol recitation to dissect the underlying chemical principles, identify critical process parameters, and offer data-driven insights to guide your selection of the most robust methodology for your research and development needs.
The Reproducibility Challenge in Heterocyclic Synthesis
The synthesis of N-heterocyclic compounds, including the benzisoxazole family, is often plagued by challenges that impact reproducibility.[2] Traditional multi-step methods can suffer from variable yields, extended reaction times, and the formation of difficult-to-separate by-products.[3] Factors such as reagent purity, precise control of reaction temperature, and even the method of heating can introduce variability that is magnified upon scale-up or transfer between laboratories. Modern approaches aim to mitigate these issues, but they come with their own set of considerations. This guide will compare three distinct approaches to synthesizing 5-Hydroxybenzo[c]isoxazole, evaluating their strengths and weaknesses through the lens of scientific integrity and practical laboratory application.
Pathway 1: Classical Base-Induced Ring Closure of an O-Aryl Oxime
This traditional approach is a workhorse in heterocyclic chemistry and relies on the intramolecular cyclization of an ortho-substituted aryl oxime. The key to this pathway's success lies in the careful formation of a suitable leaving group on the oxime's hydroxyl moiety, followed by a base-mediated nucleophilic attack from the phenolic oxygen to form the isoxazole ring.
Chemical Rationale and Mechanistic Insight
The process begins with the synthesis of an appropriate precursor, typically 2,5-dihydroxybenzaldehyde, which is then converted to its corresponding oxime. The phenolic hydroxyl group ortho to the oxime must be protected or the reaction conditions carefully selected to favor the desired cyclization. A common strategy involves converting the oxime's hydroxyl into a better leaving group (e.g., a tosylate or mesylate) before subjecting it to a base. The base deprotonates the phenolic hydroxyl, which then acts as an intramolecular nucleophile, displacing the leaving group to forge the critical N-O bond of the isoxazole ring.
A significant challenge affecting reproducibility in this pathway is the potential for a competitive Beckmann rearrangement, which can lead to the formation of isomeric benzo[d]oxazole by-products.[4] The choice of base, solvent, and temperature is therefore critical to favor the desired SNAr-type cyclization over the rearrangement.
Experimental Protocol: Pathway 1
-
Oxime Formation: Dissolve 2,5-dihydroxybenzaldehyde (1 eq.) in ethanol. Add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.). Reflux the mixture for 2-4 hours, monitoring by TLC. Cool to room temperature, pour into ice water, and filter the resulting precipitate to yield the crude oxime.
-
Sulfonylation: Suspend the dried oxime (1 eq.) in dichloromethane. Cool to 0°C and add triethylamine (1.5 eq.). Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5°C. Stir for 12-16 hours at room temperature.
-
Cyclization: Dissolve the crude O-tosyl oxime in anhydrous DMF. Add a strong, non-nucleophilic base such as potassium tert-butoxide (1.5 eq.) at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup and Purification: Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. Purify the crude product via column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
Workflow Visualization: Pathway 1
Caption: Classical Base-Induced Ring Closure Workflow.
Pathway 2: [3+2] Cycloaddition of an In-Situ Generated Nitrile Oxide
This modern approach leverages the power of cycloaddition chemistry to construct the benzisoxazole core. It involves the reaction of a highly reactive aryne intermediate with a nitrile oxide, both generated in situ.[5] This method offers high modularity, as various substituted arynes and nitrile oxides can be combined to create a library of derivatives.
Chemical Rationale and Mechanistic Insight
The key to this pathway is the simultaneous, in-situ generation of two unstable intermediates. The aryne is typically formed from an o-(trimethylsilyl)aryl triflate precursor upon treatment with a fluoride source, such as cesium fluoride (CsF).[6] Concurrently, the nitrile oxide is generated from a chlorooxime precursor by the same fluoride source acting as a base. These two reactive species then undergo a [3+2] cycloaddition to form the benzisoxazole ring.
The primary reproducibility challenge is managing the kinetics of three simultaneous reactions: aryne formation, nitrile oxide formation, and the desired cycloaddition. A common side reaction is the dimerization of the nitrile oxide, which can significantly lower the yield.[4][5] Therefore, maintaining a low concentration of the nitrile oxide by slow addition or slow generation is crucial. The reaction is also highly sensitive to the solvent and the anhydrous nature of the fluoride source.
Experimental Protocol: Pathway 2
-
Precursor Synthesis: Synthesize the required precursors: 2-bromo-4-methoxyphenyl trifluoromethanesulfonate (as an aryne precursor for the 5-methoxy analogue, which can be later deprotected) and the desired chlorooxime.
-
Cycloaddition: To a solution of the aryne precursor (2.0 eq.) in anhydrous acetonitrile, add cesium fluoride (CsF, 3.0 eq.).
-
Slow Addition: Slowly add a solution of the chlorooxime (1.0 eq.) in anhydrous acetonitrile to the reaction mixture over 4 hours using a syringe pump.
-
Reaction: Stir the mixture at room temperature for an additional 12 hours after the addition is complete.
-
Workup and Purification: Filter the reaction mixture through a pad of celite to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to yield the 5-methoxybenzo[c]isoxazole.
-
Deprotection (if necessary): Cleave the methyl ether using a reagent like BBr₃ to yield the final 5-hydroxy product.
Workflow Visualization: Pathway 2
Sources
5-Hydroxybenzo[c]isoxazole: Comprehensive Disposal and Operational Safety Protocol
As a specialized heterocyclic compound utilized in advanced drug development and chemical synthesis, 5-Hydroxybenzo[c]isoxazole (CAS 454466-62-7) requires rigorous handling and disposal protocols[1]. Because it contains a benzoisoxazole core with a phenolic hydroxyl group, improper disposal can lead to acute toxicity and long-lasting aquatic environmental hazards. This guide provides a self-validating, step-by-step operational plan for researchers to manage 5-Hydroxybenzo[c]isoxazole waste, ensuring compliance with environmental regulations and safeguarding laboratory personnel.
Hazard Classification & Quantitative Data
To establish a baseline for safe handling, all personnel must understand the quantitative and regulatory parameters associated with this compound.
| Parameter | Value | Causality / Operational Impact |
| CAS Number | 454466-62-7 | Unique identifier required for accurate SDS tracking and waste manifesting[1]. |
| GHS Classification | Acute Toxicity (Oral); Aquatic Chronic | Mandates collection as hazardous waste; strictly prohibits drain disposal. |
| UN Number | 2811 | Required for off-site transport (Toxic solid, organic, n.o.s.). |
| SAA Volume Limit | 55 Gallons (Non-acute) | Exceeding this limit triggers a mandatory 3-day relocation to a central accumulation area[2][3]. |
| Solubility Profile | Soluble in polar organics (Methanol, Acetone) | Dictates the selection of solvents for the triple-rinsing decontamination process. |
Disposal Workflow & Decision Matrix
The following diagram illustrates the decision-making process for segregating 5-Hydroxybenzo[c]isoxazole waste. Segregation is critical because solid and liquid organic wastes require entirely different incineration feed mechanisms and temperature profiles.
Caption: Decision-making process and procedural flow for 5-Hydroxybenzo[c]isoxazole waste segregation.
Step-by-Step Disposal Methodologies
Protocol 1: Solid Waste Management
Scope: Unused/expired 5-Hydroxybenzo[c]isoxazole powder, contaminated gloves, weigh boats, and pipette tips.
-
Collection: Place all solid waste into a dedicated, chemically compatible, leak-proof container.
-
Labeling: Immediately affix a "Hazardous Waste" label. The label must explicitly state "5-Hydroxybenzo[c]isoxazole" and "Toxic Solid." Do not use abbreviations.
-
Causality: Solid waste must be kept strictly separate from liquid solvents. Mixing them can cause the solid to dissolve, creating a concentrated toxic sludge that complicates incineration and increases the risk of container degradation or pressure build-up.
Protocol 2: Liquid Waste Management
Scope: Solutions containing 5-Hydroxybenzo[c]isoxazole and rinsate from decontamination.
-
Collection: Pour liquid waste into a chemically resistant container (e.g., high-density polyethylene or solvent-rated glass) equipped with a secure screw-top cap.
-
Closure: The container must remain tightly closed at all times unless actively adding waste[2].
-
Causality: Screw-top caps prevent the release of toxic vapors into the laboratory environment and eliminate the risk of spills if the container is accidentally knocked over. Leaving funnels in waste bottles is a severe regulatory violation and safety hazard.
Protocol 3: Empty Container Decontamination (Triple Rinsing)
Scope: Original chemical bottles that have been emptied of their contents.
-
Solvent Addition: Add a polar organic solvent (such as methanol or acetone) equal to approximately 5% of the container's total volume[4].
-
Agitation: Cap the container and agitate it vigorously to ensure the solvent contacts all internal surfaces.
-
Discharge: Pour the resulting rinsate into the designated Liquid Hazardous Waste container[5].
-
Repetition: Repeat this exact process two more times (for a total of three rinses)[5].
-
Defacing: Once triple-rinsed, completely deface or remove the original chemical label, write "Empty/Triple Rinsed" on the bottle, and dispose of it as non-hazardous solid waste (or reuse it for compatible waste collection)[4].
-
Causality: 5-Hydroxybenzo[c]isoxazole has poor aqueous solubility. Using water for rinsing will leave toxic residues on the glass. Methanol or acetone ensures complete dissolution and removal of the acute hazard.
Protocol 4: Satellite Accumulation Area (SAA) Management
Scope: Temporary storage of sealed waste containers within the laboratory.
-
Location: Store containers in a designated SAA that is at or near the point of generation and under the direct control of the operator[3].
-
Secondary Containment: Place all waste containers inside a secondary containment bin capable of holding 110% of the volume of the largest container.
-
Volume Limits: Monitor the SAA closely. A generator may accumulate up to 55 gallons of non-acute hazardous waste[3]. Once this limit is reached, the container must be dated and moved to a central accumulation area within three consecutive calendar days[2].
-
Causality: Secondary containment ensures that if a primary waste container fails (due to a crack or chemical incompatibility), the toxic liquid is captured, preventing contamination of the laboratory floor and subsequent exposure to personnel.
Self-Validating Safety Systems
To ensure the integrity of your disposal protocols, implement these self-validating checks:
-
The Rinsate Clarity Test: During the triple-rinse protocol, visually inspect the solvent from the third rinse. It should be completely clear and colorless. If any color or turbidity remains, the container is not fully decontaminated, and the rinse process must be repeated.
-
The Cap-Seal Audit: At the end of every shift, gently press on the sides of plastic liquid waste containers. If you hear air escaping, the screw-top cap is not properly sealed, compromising vapor containment.
Sources
Advanced Laboratory Safety and PPE Protocol for 5-Hydroxybenzo[c]isoxazole Handling
[fontname="Helvetica"
Finalizing Graphviz Integration
I'm now finalizing the Graphviz diagram integration, including the color palette and contrast rules. I'm focusing on ensuring its readability within the defined size constraints and applying a high-contrast text color against each node's background, and confirming the DOT diagram's functionality. I'm focusing on adding size="7.6,7.6" to the graph, and confirming that the diagram renders correctly with the proper dimensions.
Finalizing Graphviz Integration
I'm now finalizing the Graphviz diagram integration, ensuring the color palette and contrast rules are applied and the diagram is readable within size constraints. I've verified the code with size="7.6, 7.6" added to the graph block, confirming correct rendering. I am focusing on ensuring that the diagram works correctly.
Optimizing Lab Protocols
I'm now refining lab protocols, specifically optimizing glove thickness for tactile sensitivity and spill prevention; I'm specifying a minimum thickness of 0.11 mm nitrile. I'm incorporating a self-validating check for static electricity during powder weighing, using an anti-static gun if needed. I'm focusing on incorporating fume hood face velocity, respirator efficiency, and glove replacement frequency into quantitative tables.
Optimizing Lab Protocols
I'm refining lab protocols, specifically specifying a minimum nitrile glove thickness of 0.11 mm to balance tactile sensitivity with spill prevention. I'm incorporating a self-validating static electricity check during powder weighing, using an anti-static gun if needed. I'm focusing on quantitative tables with fume hood face velocity, respirator efficiency, and glove replacement frequency.
As a Senior Application Scientist, I approach the handling of novel heterocyclic building blocks like 5-Hydroxybenzo[c]isoxazole (CAS: 454466-62-7) not merely as a compliance exercise, but as a critical parameter of experimental integrity and operator safety. When working with specialized pharmacophores in drug development, understanding the mechanistic causality behind safety protocols is just as important as the procedures themselves.
This guide provides a self-validating, step-by-step operational framework for researchers handling this compound, ensuring zero-exposure workflows and seamless disposal.
Hazard Profile & Mechanistic Causality
While highly specific, long-term toxicological data for 5-Hydroxybenzo[c]isoxazole is continually evolving, we must extrapolate its safety profile from the established reactivity of the benzo[c]isoxazole core[1]. Handling this fine organic powder requires mitigating three primary mechanistic hazards:
-
Dermal Irritation & Sensitization (H315): The benzo[c]isoxazole ring system can act as an electrophile under specific biological conditions. Contact with epidermal nucleophiles can lead to covalent binding, triggering allergic contact dermatitis or acute skin irritation[2].
-
Severe Ocular Toxicity (H319): Fine organic powders pose a severe risk to the corneal epithelium. The presence of the hydroxyl (-OH) group at the 5-position increases the molecule's polarity and hydrogen-bonding capacity. If aerosolized powder contacts the eye, this bonding prolongs the compound's retention time in the mucosal layer, exacerbating serious eye irritation.
-
Respiratory Tract Irritation (H335): As a fine, potentially electrostatic powder, inhalation of particulates can cause immediate respiratory tract irritation. Systemic absorption of isoxazole derivatives across the pulmonary mucosa can interfere with unintended biological targets, necessitating strict inhalation controls.
Quantitative PPE Matrix
To counteract these hazards, your Personal Protective Equipment (PPE) must function as a comprehensive barrier system. Below is the quantitative and qualitative data dictating the required PPE standards for handling this compound[3].
| PPE Category | Specification / Standard | Mechanistic Justification | Replacement Frequency |
| Hand Protection | Nitrile gloves (Double-gloving), ≥0.11 mm thickness | Nitrile provides broad-spectrum chemical resistance against heterocyclic organics. Double gloving mitigates micro-tears during spatula manipulation. | Every 2 hours, or immediately upon known contamination. |
| Eye Protection | Indirect-vented chemical splash goggles (ANSI Z87.1 / EN 166) | Prevents ingress of airborne fine powders and accidental splashes during solvent dissolution. | N/A (Sanitize immediately post-use). |
| Respiratory | N95 / P100 particulate respirator (99.97% efficiency) | Filters out electrostatic airborne particulates generated during the transfer of dry powders. | Discard N95 daily; replace P100 cartridges monthly. |
| Body Protection | Flame-resistant (FR) lab coat with knit cuffs | Prevents accumulation of powder on forearms. FR material mitigates risks if handled near reactive reagents. | Launder weekly via specialized chemical service. |
Operational Workflow: Precision Weighing and Transfer
Every protocol in the lab must be a self-validating system. Follow this step-by-step methodology to ensure safe handling of 5-Hydroxybenzo[c]isoxazole.
Step 1: Engineering Control Verification
-
Action: Ensure the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm) .
-
Preparation: Line the weighing area with anti-static weighing paper.
-
Self-Validating Check: Hold a small piece of tissue paper at the sash opening; it should be gently pulled inward, confirming negative pressure.
Step 2: PPE Donning Sequence
-
Action: Don the FR lab coat, ensuring it is fully buttoned. Apply the N95/P100 respirator and indirect-vented goggles.
-
Gloving: Apply the inner layer of nitrile gloves, ensuring they cover the knit cuffs of the lab coat. Apply the outer layer of nitrile gloves.
-
Self-Validating Check: Perform a tactile test. If you cannot easily manipulate your micro-spatula, your outer glove is too thick, which paradoxically increases the risk of a spill. Optimize for a ≥0.11 mm thickness.
Step 3: Anti-Static Material Handling
-
Action: Using a grounded, non-sparking micro-spatula, carefully transfer the required mass of 5-Hydroxybenzo[c]isoxazole to a tared, sealable vessel.
-
Self-Validating Check: If the powder exhibits aggressive "jumping" or adherence to the spatula, electrostatic forces are too high. Pause immediately and use an anti-static gun (e.g., Zerostat) to neutralize the field before proceeding.
Step 4: Containment and Decontamination
-
Action: Seal the weighing vessel before removing it from the fume hood.
-
Cleanup: Wipe down the balance and fume hood surface with a compatible solvent (e.g., ethanol or isopropanol), followed by a damp water wipe. Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste bin.
Spill Response & Disposal Plan
In the event of an accidental release, immediate and structured action is required to prevent aerosolization and environmental contamination[3].
Immediate Spill Response Protocol
-
Isolation: Evacuate non-essential personnel from the immediate vicinity. Ensure fume hood sash is lowered to the minimum functional height.
-
Wet-Wipe Containment: Do not dry sweep , as this aerosolizes the active intermediate. Cover the spilled 5-Hydroxybenzo[c]isoxazole with a damp absorbent pad or treat it with a suitable dust-binding agent.
-
Collection: Carefully scoop the dampened material using a non-sparking tool into a sealable hazardous waste container.
-
Surface Decontamination: Wash the affected area thoroughly with soap and water, followed by an alcohol wipe to remove any residual organic traces[2].
Disposal Plan
-
Categorization: Categorize as Halogen-Free Organic Solid Waste (unless synthesized or mixed with halogenated precursors).
-
Destruction: Incineration at >800°C is the preferred and required method of disposal to ensure complete thermal destruction of the heterocyclic core. Do not flush any particulate matter down the sink.
Workflow Visualization
The following diagram illustrates the critical path for handling 5-Hydroxybenzo[c]isoxazole, ensuring logical progression from preparation to disposal.
Caption: Operational workflow for the safe handling, decontamination, and disposal of 5-Hydroxybenzo[c]isoxazole.
References
-
Title: 5-Hydroxybenzo[c]isoxazole — Chemical Substance Information Source: NextSDS Database URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
